Di-tert-butyl diisopropylphosphoramidite
Beschreibung
The exact mass of the compound Di-tert-butyl N,N-diisopropylphosphoramidite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32NO2P/c1-11(2)15(12(3)4)18(16-13(5,6)7)17-14(8,9)10/h11-12H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFLCNPXEPDANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357384 | |
| Record name | Di-tert-butyl N,N-dipropan-2-ylphosphoramidoite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137348-86-8 | |
| Record name | Di-tert-butyl N,N-dipropan-2-ylphosphoramidoite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl N,N-Diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Di-tert-butyl Diisopropylphosphoramidite: A Technical Guide for Researchers
For Immediate Release
Di-tert-butyl diisopropylphosphoramidite is a key phosphitylating reagent utilized in chemical synthesis, particularly in the fields of drug development and molecular biology. Its unique chemical properties make it a valuable tool for the synthesis of oligonucleotides and other modified biomolecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a clear, colorless liquid with a molecular formula of C₁₄H₃₂NO₂P and a molecular weight of 277.38 g/mol .[1] It is characterized by the presence of two bulky tert-butyl groups and two isopropyl groups attached to the phosphoramidite (B1245037) core. These bulky substituents enhance the compound's stability and influence its reactivity in chemical syntheses.
| Property | Value |
| CAS Number | 137348-86-8 |
| Molecular Formula | C₁₄H₃₂NO₂P |
| Molecular Weight | 277.38 g/mol [1] |
| Appearance | Clear colorless liquid |
| Density | 0.879 g/mL at 25 °C |
| Boiling Point | 85-90 °C at 0.2 mmHg |
| Refractive Index | n20/D 1.444 |
| Storage Conditions | 2-8°C, under an inert atmosphere |
Spectroscopic Data
Characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H NMR (CDCl₃) | 1.17 | doublet | 6.0 Hz | CH(CH₃)₂ |
| 1.35 | singlet | C(CH₃)₃ | ||
| 3.53-3.68 | multiplet | CH(CH₃)₂ | ||
| ¹³C NMR (CDCl₃) | 24.21 | doublet | 7.73 Hz | |
| 31.06 | doublet | 9.75 Hz | ||
| 43.09 | doublet | 13.88 Hz | ||
| 74.50 | doublet | 9.75 Hz | ||
| ³¹P NMR (CDCl₃) | 130.0 | singlet |
Note: NMR data has been compiled from publicly available sources.[2]
Applications in Synthesis
The primary application of this compound is as a phosphitylating agent in the synthesis of various biomolecules.
Oligonucleotide Synthesis
This compound is a critical reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis. This method allows for the stepwise construction of DNA and RNA chains with high efficiency. The bulky tert-butyl groups on the phosphorus atom are believed to enhance the stability of the phosphoramidite reagent.
The general workflow for solid-phase oligonucleotide synthesis is as follows:
References
Di-tert-butyl Diisopropylphosphoramidite: A Technical Guide for Researchers
An in-depth exploration of the chemical properties, synthesis, and applications of a key reagent in oligonucleotide and phosphonate (B1237965) chemistry.
For researchers, scientists, and drug development professionals, Di-tert-butyl diisopropylphosphoramidite [(i-Pr)₂N]P(O-t-Bu)₂ stands as a critical phosphitylating agent. Its unique structural features, combining sterically demanding tert-butyl protecting groups with a reactive diisopropylamino moiety, offer distinct advantages in the synthesis of oligonucleotides and other phosphorylated molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and an examination of its reactivity and stability.
Core Chemical and Physical Properties
This compound is a clear, colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₃₂NO₂P | [2] |
| Molecular Weight | 277.38 g/mol | [3] |
| CAS Number | 137348-86-8 | [3] |
| Boiling Point | 85-90 °C at 0.2 mmHg | [4] |
| Density | 0.879 g/mL at 25 °C | [1] |
| Refractive Index (n₂₀/D) | 1.444 | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Storage Temperature | 2-8°C, under nitrogen | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the verification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 300 MHz): The proton NMR spectrum is characterized by a doublet at approximately δ 1.17 (J = 6.0 Hz), corresponding to the methyl protons of the isopropyl groups. A singlet at around δ 1.35 is assigned to the 18 protons of the two tert-butyl groups. A multiplet observed between δ 3.53-3.68 corresponds to the methine protons of the isopropyl groups.[4]
-
¹³C NMR (CDCl₃, 125 MHz): The carbon spectrum shows distinct signals for the different carbon environments. Signals around δ 24.21 (d, J(P,C) = 7.73 Hz) and δ 43.09 (d, J(P,C) = 13.88 Hz) are attributed to the methyl and methine carbons of the isopropyl groups, respectively. The tert-butyl methyl carbons appear around δ 31.06 (d, J(P,C) = 9.75 Hz), and the quaternary carbons of the tert-butyl groups are observed at approximately δ 74.50 (d, J(P,C) = 9.75 Hz).[4]
-
³¹P NMR (CDCl₃, 202 MHz): A single sharp resonance is typically observed around δ 130.0, which is characteristic of a phosphoramidite (B1245037).[4]
Infrared (IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for C-H, C-N, P-N, and P-O bonds. While specific peak assignments are not detailed in the available search results, a representative spectrum can be found on spectral databases.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 277. The fragmentation pattern would likely involve the loss of tert-butyl, isobutyl, or diisopropylamino groups.[6][7]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride (B1173362) with diisopropylamine, followed by reaction with tert-butanol (B103910). A more common laboratory-scale synthesis involves the use of N,N-diisopropylphosphoramidous dichloride as a starting material.[4]
Experimental Protocol: Synthesis from N,N-Diisopropylphosphoramidous Dichloride
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
N,N-Diisopropylphosphoramidous dichloride
-
tert-Butanol
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butanol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.
-
Cool a solution of N,N-diisopropylphosphoramidous dichloride (1.0 equivalent) in anhydrous diethyl ether to 0 °C in an ice bath.
-
Slowly add the tert-butanol/triethylamine solution to the cooled dichloride solution, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[4]
-
Quench the reaction by adding a 5% aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 5% aqueous sodium bicarbonate solution and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a clear, colorless oil.[4]
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous, as moisture will readily hydrolyze the phosphoramidite. The reaction should be carried out under a strictly inert atmosphere.
-
Side Product Formation: Slow addition of the tert-butanol/triethylamine solution at low temperature is crucial to minimize the formation of side products.
Caption: Synthesis of this compound.
Application in Solid-Phase Oligonucleotide Synthesis
This compound is a key reagent in phosphoramidite chemistry for the synthesis of oligonucleotides.[1] It serves as a phosphitylating agent to introduce a phosphite (B83602) triester linkage between nucleosides. The bulky tert-butyl groups provide steric protection during the coupling steps.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis Cycle
The following is a generalized protocol for one cycle of solid-phase oligonucleotide synthesis.
Steps:
-
Detritylation: The 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) of the nucleoside attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The phosphoramidite monomer (e.g., a nucleoside phosphoramidite) is activated with an activator (e.g., 5-ethylthio-1H-tetrazole) and then coupled to the free 5'-hydroxyl group of the support-bound nucleoside.[8] this compound can be used in a similar manner to phosphorylate the 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated (capped) using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and pyridine.[9]
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Caption: Solid-Phase Oligonucleotide Synthesis Cycle.
Reactivity and Stability
Reactivity
The reactivity of this compound is centered around the trivalent phosphorus atom.
-
Reaction with Nucleophiles: The P-N bond is susceptible to cleavage by nucleophiles, particularly in the presence of an acidic activator.[] This is the key reaction in oligonucleotide synthesis where the 5'-hydroxyl group of a nucleoside acts as the nucleophile.[] It also readily reacts with other nucleophiles such as water, alcohols, and amines, which necessitates handling under anhydrous conditions.[][12]
-
Oxidation: The phosphorus(III) center is easily oxidized to phosphorus(V).[9] This is a crucial step in oligonucleotide synthesis to form the stable phosphate backbone.
Stability
-
Hydrolytic Stability: this compound is highly sensitive to moisture and will hydrolyze to form a phosphonate and diisopropylamine.[][13] Therefore, it must be stored and handled under strictly anhydrous and inert conditions.
-
Thermal Stability: The compound can be purified by vacuum distillation, indicating a degree of thermal stability.[4] However, prolonged exposure to high temperatures should be avoided to prevent decomposition.
-
Storage: For long-term stability, it is recommended to store this compound at 2-8°C under a nitrogen atmosphere.[2] Some suppliers recommend storage at -20°C for extended periods.[14]
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazards: It is known to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid breathing vapors.
-
First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[3] In case of contact with eyes, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3] Seek medical attention if irritation persists.
Conclusion
This compound is a versatile and valuable reagent in the fields of oligonucleotide synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity, when coupled with appropriate handling and experimental protocols, enable the efficient synthesis of complex phosphorylated molecules. This guide provides a foundational understanding for researchers and professionals working with this important compound, facilitating its effective and safe use in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. Di-tert-butyl N,N-Diisopropylphosphoramidite | C14H32NO2P | CID 853005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Di-tert-butyl N,N-diisopropylphosphoramidite | 137348-86-8 [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biotage.com [biotage.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Mechanism of Action of Di-tert-butyl Diisopropylphosphoramidite in Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl diisopropylphosphoramidite is a key reagent in modern synthetic organic chemistry, particularly in the automated synthesis of oligonucleotides, which are foundational to numerous therapeutic and research applications. Its unique structural features, including the bulky tert-butyl protecting groups on the phosphorus atom and the diisopropylamino leaving group, impart specific reactivity and stability profiles that are advantageous for controlled phosphorylation reactions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and quantitative data to support its application in research and development.
Core Mechanism of Action: Phosphitylation and Oxidation
The primary role of this compound in phosphorylation is to act as a phosphitylating agent. The overall process can be dissected into two principal stages:
-
Activation and Coupling (Phosphitylation): In the presence of a weak acid activator, typically an azole such as 1H-tetrazole, the diisopropylamino group of the phosphoramidite (B1245037) is protonated, transforming it into a good leaving group. This activation generates a highly reactive phosphitylating intermediate. This intermediate then readily reacts with a free hydroxyl group of a substrate (e.g., a growing oligonucleotide chain on a solid support) to form a phosphite (B83602) triester linkage. The bulky tert-butyl groups sterically shield the phosphorus center, contributing to the reagent's stability and preventing unwanted side reactions.
-
Oxidation: The newly formed phosphite triester is unstable and is subsequently oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically achieved using an oxidizing agent such as tert-butyl hydroperoxide (TBHP) or an aqueous iodine solution. This oxidation step is crucial for the stability of the internucleotide linkage in oligonucleotide synthesis.
Visualizing the Phosphorylation Pathway
The following diagram illustrates the general mechanism of phosphorylation using this compound.
Quantitative Data Summary
| Parameter | Typical Value/Observation | Conditions | Reference |
| Purity of Reagent | ≥95% - 98% (by GC or 31P NMR) | Commercially available | [1] |
| Coupling Efficiency | >98-99% | Standard solid-phase oligonucleotide synthesis protocols with an activator like 1H-tetrazole or DCI. | [2] |
| 31P NMR Chemical Shift (δ) | ~130.0 ppm (in CDCl3) | Neat or in aprotic solvent. | [3] |
| 31P NMR of Activated Intermediate | ~126 ppm (tetrazolide species) | In the presence of tetrazole. | [4] |
Experimental Protocols
General Protocol for Phosphorylation of a Primary Alcohol in Solution
This protocol outlines a general procedure for the phosphorylation of a primary alcohol using this compound in a solution phase.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile, 1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Oxidizing agent (e.g., 5.5 M tert-butyl hydroperoxide (TBHP) in decane, 1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Phosphitylation:
-
Under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add the activator solution (1.1 eq).
-
Add this compound (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy until the starting alcohol is consumed.
-
-
Oxidation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the oxidizing agent (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until oxidation is complete as indicated by TLC or 31P NMR.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phosphorylated product.
-
Purify the product by column chromatography if necessary.
-
Standard Protocol for Solid-Phase Oligonucleotide Synthesis
This protocol describes a single coupling cycle in an automated solid-phase oligonucleotide synthesis.
Reagents:
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in DCM.
-
Activator Solution: 0.25 M - 0.5 M 1H-tetrazole or 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.
-
Phosphoramidite Solution: 0.1 M solution of the desired phosphoramidite (e.g., this compound for 5'-phosphorylation) in anhydrous acetonitrile.
-
Capping Solution A: Acetic anhydride (B1165640) in THF/Lutidine.
-
Capping Solution B: N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M - 0.1 M Iodine in THF/Pyridine/Water.
-
Washing Solvent: Anhydrous acetonitrile.
Procedure (One Cycle):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The support is then washed extensively with anhydrous acetonitrile.
-
Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is typically allowed to proceed for 30-180 seconds.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated by treatment with the capping solutions. The support is then washed with acetonitrile.
-
Oxidation: The phosphite triester linkage is oxidized to a stable phosphate triester by treatment with the oxidizing solution. The support is then washed with acetonitrile.
This cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
For tert-butyl group removal: Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/water/triisopropylsilane).
Procedure:
-
Cleavage from Support and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide or AMA at room temperature or elevated temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone (e.g., cyanoethyl groups).[5][6]
-
tert-Butyl Group Deprotection: The tert-butyl groups on the phosphate are typically stable to the basic conditions used for cleavage and base deprotection. Their removal requires acidic conditions. The crude oligonucleotide is treated with a TFA-based cleavage cocktail. The triisopropylsilane (B1312306) acts as a scavenger to trap the tert-butyl cations generated during deprotection, preventing side reactions.[7]
-
Purification: The fully deprotected oligonucleotide is then purified, typically by HPLC or PAGE.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of phosphate groups in organic synthesis, most notably in the automated synthesis of oligonucleotides. Its mechanism of action, proceeding through a phosphitylation-oxidation sequence, allows for high coupling efficiencies and controlled formation of phosphotriester linkages. The bulky tert-butyl protecting groups provide stability to the reagent and the intermediate phosphite triester, while their acid-lability allows for their removal at the final deprotection stage. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in research and development settings.
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utupub.fi [utupub.fi]
- 3. Di-tert-butyl N,N-diisopropylphosphoramidite | 137348-86-8 [chemicalbook.com]
- 4. Studies on the role of tetrazole in the activation of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
Di-tert-butyl Diisopropylphosphoramidite: A Technical Guide to Structure, Reactivity, and Application
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and core applications of Di-tert-butyl diisopropylphosphoramidite, a key reagent in synthetic chemistry.
This compound is a versatile phosphitylating agent widely employed in organic synthesis. Its primary applications lie in the phosphorylation of biomolecules and as a building block in the synthesis of oligonucleotides, which are crucial in genetic research, diagnostics, and therapeutics.[1] This guide provides a comprehensive overview of its structure, reactivity, and detailed protocols for its synthesis and use.
Molecular Structure and Properties
This compound, with the chemical formula C₁₄H₃₂NO₂P, is characterized by a central phosphorus(III) atom bonded to a diisopropylamino group and two tert-butoxy (B1229062) groups.[2] The bulky tert-butyl and isopropyl groups enhance the compound's stability, while the P-N bond is susceptible to protonation, which is key to its reactivity.[3]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 137348-86-8 |
| Molecular Formula | C₁₄H₃₂NO₂P |
| Molecular Weight | 277.39 g/mol [2] |
| Appearance | Clear, colorless liquid[4] |
| Boiling Point | 85-90 °C at 0.2 mmHg[5] |
| Density | 0.879 g/mL at 25 °C[5] |
| Refractive Index (n²⁰/D) | 1.444[5] |
| Storage Conditions | 2-8°C, under an inert atmosphere, moisture sensitive[4] |
Spectroscopic Data
The structural identity of this compound is confirmed by the following NMR spectroscopic data.
| Nucleus | Chemical Shift (δ) and Multiplicity |
| ¹H NMR (CDCl₃) | 1.17 (d, J = 6.0 Hz, 12H, CH(CH₃)₂), 1.35 (s, 18H, C(CH₃)₃), 3.53-3.68 (m, 2H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | 24.21 (d, JPC = 7.73 Hz), 31.06 (d, JPC = 9.75 Hz), 43.09 (d, JPC = 13.88 Hz), 74.50 (d, JPC = 9.75 Hz) |
| ³¹P NMR (CDCl₃) | 130.0 (s) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of dichloro-N,N-diisopropylphosphoramidite with tert-butyl alcohol in the presence of a base, such as triethylamine (B128534), to neutralize the HCl byproduct.
Experimental Protocol: Synthesis
The following protocol is a general procedure for the synthesis of this compound.[5]
-
Preparation of Reagent Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl alcohol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of dichloro-N,N-diisopropylphosphoramidite (1.0 equivalent) in anhydrous diethyl ether.
-
Addition: Cool the solution of dichloro-N,N-diisopropylphosphoramidite to below 0°C using an ice bath. Slowly add the solution of tert-butyl alcohol and triethylamine to the cooled solution over approximately 15 minutes, ensuring the temperature remains below 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.
-
Work-up: Quench the reaction by adding a 5% aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with 5% aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oily residue. Purify the product by vacuum distillation to yield this compound as a clear oil. A typical reported yield is around 63%.[5]
Reactivity and Mechanism
The reactivity of this compound centers on the phosphorus atom. In the presence of a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), the nitrogen atom of the diisopropylamino group is protonated, converting it into a good leaving group.[6][] This "activation" step generates a highly reactive phosphitylating agent.
The activated phosphoramidite (B1245037) is then susceptible to nucleophilic attack by an alcohol, leading to the formation of a phosphite (B83602) triester and the release of diisopropylamine.[]
Application in Oligonucleotide Synthesis
This compound is a key reagent in the automated solid-phase synthesis of oligonucleotides, a cornerstone of modern molecular biology and drug development.[1][3] The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.
Experimental Protocol: Phosphorylation of a Primary Alcohol
This protocol provides a general procedure for the phosphorylation of a primary alcohol using this compound.
-
Reaction Setup: Under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Activation and Coupling: Add an activator, such as 1H-tetrazole (as a 0.45 M solution in acetonitrile, typically 3.0 equivalents), to the alcohol solution. Then, add this compound (1.5 equivalents) dropwise and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR.
-
Oxidation: Upon completion of the phosphitylation step, cool the reaction mixture to 0°C and add an oxidizing agent, such as a solution of iodine (2.0 equivalents) in a mixture of THF/pyridine/water. Stir for 30 minutes at 0°C and then for an additional 30 minutes at room temperature.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to obtain the di-tert-butyl protected phosphate (B84403) ester.
Note: The tert-butyl protecting groups can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free phosphate.
This technical guide provides a foundational understanding of this compound for professionals in chemical and biological sciences. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. DNA寡核苷酸合成 [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Di-tert-butyl N,N-diisopropylphosphoramidite | 137348-86-8 [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
Di-tert-butyl Diisopropylphosphoramidite: A Technical Guide for Researchers
CAS Number: 137348-86-8 Molecular Formula: C₁₄H₃₂NO₂P
This technical guide provides an in-depth overview of Di-tert-butyl diisopropylphosphoramidite, a critical reagent in the chemical synthesis of oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic oligonucleotides.
Chemical and Physical Properties
This compound is a phosphoramidite (B1245037) reagent widely used in solid-phase oligonucleotide synthesis. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 137348-86-8 | [1] |
| Molecular Formula | C₁₄H₃₂NO₂P | [1] |
| Molecular Weight | 277.38 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 0.879 g/mL at 25 °C | [2][3] |
| Boiling Point | 85-90 °C at 0.2 mmHg | [2][3] |
| Refractive Index | n20/D 1.444 | [2][3] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with diisopropylamine, followed by reaction with tert-butyl alcohol.
Experimental Protocol:
-
Reaction Setup: A solution of tert-butyl alcohol (2.0 equivalents) and triethylamine (B128534) (2.2 equivalents) is prepared in anhydrous diethyl ether under an inert atmosphere.
-
Addition: This solution is slowly added to a solution of dichloro-N,N-diisopropylphosphoramidite (1.0 equivalent) in anhydrous diethyl ether, maintaining the reaction temperature below 0°C.
-
Quenching: Upon completion, the reaction is quenched by the addition of a 5% aqueous sodium bicarbonate solution.
-
Extraction and Purification: The organic phase is separated, washed sequentially with 5% aqueous sodium bicarbonate and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by vacuum distillation to yield a clear oil.[1]
A typical reported yield for this synthesis is approximately 63%.[1]
Application in Automated Oligonucleotide Synthesis
This compound is a key building block in the automated solid-phase synthesis of oligonucleotides via the phosphoramidite method. This process involves a four-step cycle that is repeated for the addition of each nucleotide to the growing chain.
The Four-Step Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is protected by a dimethoxytrityl (DMT) group. This group is removed by treatment with an acid, typically trichloroacetic acid (TCA) in dichloromethane, to expose the free 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The phosphoramidite monomer (such as this compound for the first coupling or a nucleoside phosphoramidite for subsequent steps) is activated by a weak acid, like 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage. Coupling efficiencies are crucial for the synthesis of long oligonucleotides and are typically very high, often exceeding 99%.[4][5] The coupling time for 2'-deoxynucleoside phosphoramidites is rapid, generally around 20 seconds on a small scale.[6]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, commonly a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This step ensures that only the full-length oligonucleotides are synthesized.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine. This completes the addition of one nucleotide.
This cycle is then repeated until the desired oligonucleotide sequence is assembled.
Caption: Workflow of automated solid-phase oligonucleotide synthesis using the phosphoramidite method.
Application in Drug Development: Targeting the Bcl-2 Signaling Pathway
Synthetic oligonucleotides, particularly antisense oligonucleotides (ASOs), have emerged as a promising class of therapeutics. ASOs are short, single-stranded DNA or RNA molecules designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating the expression of the corresponding protein. A key target in cancer therapy is the B-cell lymphoma 2 (Bcl-2) protein, an anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy.[7][8]
Antisense oligonucleotides targeting Bcl-2 mRNA can lead to its degradation, thereby reducing the levels of Bcl-2 protein and sensitizing cancer cells to apoptosis (programmed cell death).
References
- 1. Di-tert-butyl N,N-diisopropylphosphoramidite | 137348-86-8 [chemicalbook.com]
- 2. Di-tert-butyl N,N-diisopropylphosphoramidite 95 137348-86-8 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. eu.idtdna.com [eu.idtdna.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties like boiling point and density of Di-tert-butyl diisopropylphosphoramidite
This technical guide provides a comprehensive overview of the physical and chemical properties of Di-tert-butyl diisopropylphosphoramidite, a critical reagent in modern synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its physical characteristics, provides an experimental protocol for its synthesis, and illustrates the synthetic workflow.
Core Physical and Chemical Properties
This compound is a key phosphoramidite (B1245037) used in oligonucleotide synthesis and as a ligand in various cross-coupling reactions.[1][2] Its stability and reactivity are crucial for the efficient formation of phosphodiester bonds.[1]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Conditions |
| Boiling Point | 85-90 °C | at 0.2 mmHg |
| Density | 0.879 g/mL | at 25 °C |
| Refractive Index | 1.444 | at 20 °C |
| Molecular Weight | 277.38 g/mol | |
| Molecular Formula | C₁₄H₃₂NO₂P | |
| Appearance | Clear colorless liquid | |
| Purity | ≥95% | |
| Storage Temp. | 2-8°C |
Experimental Protocol: Synthesis of this compound
The following is a general procedure for the synthesis of this compound from dichloro-N,N-diisopropylphosphoramidite and tert-butyl alcohol.[3]
Materials:
-
Dichloro-N,N-diisopropylphosphoramidite
-
tert-Butyl alcohol
-
Anhydrous diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Under anhydrous conditions, prepare a solution of tert-butyl alcohol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.
-
Slowly add this solution to a solution of dichloro-N,N-diisopropylphosphoramidite (1.0 equivalent) in anhydrous diethyl ether, while maintaining the reaction temperature below 0°C.
-
After the addition is complete, continue to stir the reaction mixture at a temperature below 0°C for a few minutes.
-
Quench the reaction by adding a 5% aqueous sodium bicarbonate solution.
-
Separate the aqueous phase. Wash the organic phase sequentially with 5% aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain a crude oily residue.
-
Purify the residue by vacuum distillation to yield this compound as a clear oil.
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a versatile reagent with broad applications. It is a fundamental building block in DNA and RNA synthesis , enabling the production of oligonucleotides for genetic research, diagnostics, and therapeutic development.[1] Furthermore, it serves as a ligand in various metal-catalyzed cross-coupling reactions, including Buchwald-Hartwig, Heck, Suzuki-Miyaura, and Sonogashira couplings , which are pivotal in the synthesis of complex organic molecules and active pharmaceutical ingredients.[2][4]
References
The Pivotal Role of Tert-Butyl Groups in Di-tert-butyl diisopropylphosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl diisopropylphosphoramidite is a key reagent in modern synthetic chemistry, particularly in the automated synthesis of oligonucleotides, which are foundational to numerous applications in diagnostics, therapeutics, and genetic research.[1] Its unique molecular architecture, specifically the presence of two bulky tert-butyl groups, imparts distinct properties that significantly influence its stability, reactivity, and utility. This in-depth technical guide explores the multifaceted role of these tert-butyl groups, providing a comprehensive overview for researchers and professionals in the field of drug development and molecular biology.
The stability and reactivity of phosphoramidites are critical factors that determine the efficiency and fidelity of oligonucleotide synthesis. The tert-butyl groups in this compound play a crucial role in modulating these properties, primarily through steric and electronic effects. Understanding these influences is paramount for optimizing synthesis protocols and achieving high-quality oligonucleotide products.
The Core Function: A Bulky Guardian
This compound serves as a phosphitylating agent, a building block used to create the phosphodiester backbone of DNA and RNA sequences.[1] The diisopropylamino group acts as a leaving group during the coupling reaction, while the tert-butyl groups serve as temporary protecting groups for the phosphite (B83602) moiety.
Steric Hindrance: A Double-Edged Sword
The most significant contribution of the tert-butyl groups is the profound steric hindrance they introduce around the phosphorus center.[2] This bulkiness has several important consequences:
-
Enhanced Stability: The steric shield provided by the tert-butyl groups physically obstructs the approach of nucleophiles and other reactive species, thereby increasing the reagent's shelf life and stability under storage and handling conditions.[2] This is a critical attribute for ensuring consistent performance in automated synthesis platforms.
-
Controlled Reactivity: While steric hindrance enhances stability, it can also modulate the reactivity of the phosphoramidite (B1245037). The bulky nature of the tert-butyl groups can slow down the rate of the desired coupling reaction.[3] This necessitates careful optimization of reaction conditions, such as coupling time and activator choice, to achieve high coupling efficiencies.[4]
-
Prevention of Side Reactions: The steric bulk effectively minimizes unwanted side reactions, such as hydrolysis or degradation of the phosphoramidite, which could otherwise lead to the formation of impurities and truncated oligonucleotide sequences.
Electronic Effects: A Subtle Contributor
While steric effects are predominant, the tert-butyl groups also exert subtle electronic effects. As alkyl groups, they are electron-donating through induction. This inductive effect can slightly increase the electron density on the oxygen atoms of the phosphite, which in turn can influence the reactivity of the phosphorus center. However, in the context of phosphoramidite chemistry, the steric influence of the tert-butyl groups is generally considered to be the more dominant factor governing the reagent's behavior.
Quantitative Data on Performance
Direct, side-by-side quantitative comparisons of this compound with less sterically hindered phosphoramidites are not extensively documented in publicly available literature. However, based on the principles of phosphoramidite chemistry, we can infer the general performance characteristics. The following tables summarize typical performance indicators for phosphoramidites with varying degrees of steric hindrance.
Table 1: Comparison of Coupling Efficiency
| Phosphoramidite Type | Steric Hindrance | Typical Coupling Efficiency (%) | Notes |
| Standard Deoxynucleoside Phosphoramidites | Low to Moderate | >99% | Standard building blocks for DNA synthesis. |
| This compound | High | ~98-99% | May require optimized coupling times and activators to achieve high efficiency. |
| Modified or Bulky Base Phosphoramidites | Variable (High) | 95-99% | Efficiency can be highly dependent on the specific modification. |
Note: The coupling efficiency for this compound is an estimate based on its known applications and the general impact of steric hindrance.
Table 2: Influence of Steric Hindrance on Reaction Kinetics
| Feature | Low Steric Hindrance | High Steric Hindrance (e.g., with tert-butyl groups) |
| Activation Rate | Fast | Slower |
| Coupling Time | Shorter (e.g., 30-60 seconds) | Longer (e.g., 2-5 minutes) |
| Potential for Side Reactions | Higher (if not handled properly) | Lower |
| Reagent Stability | Moderate | High |
Experimental Protocols
Synthesis of this compound
A general and detailed procedure for the synthesis of Di-tert-butyl N,N-diisopropylphosphoramidite is as follows:
Materials:
-
Dichloro-N,N-diisopropylphosphoramidite
-
tert-Butyl alcohol
-
Anhydrous diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Under anhydrous conditions, prepare a solution of tert-butyl alcohol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.
-
Slowly add this solution to a solution of dichloro-N,N-diisopropylphosphoramidite (1.0 equivalent) in anhydrous diethyl ether, while maintaining the reaction temperature below 0°C.
-
After the addition is complete (approximately 15 minutes), allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.
-
Quench the reaction by adding a 5% aqueous sodium bicarbonate solution.
-
Separate the organic phase and wash it sequentially with 5% aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oily residue.
-
Purify the crude product by vacuum distillation to yield Di-tert-butyl N,N-diisopropylphosphoramidite as a clear oil.
General Protocol for Oligonucleotide Synthesis using the Phosphoramidite Method
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process involving four main steps for each nucleotide addition.[5][6][7]
1. Detritylation (Deblocking):
-
The 5'-hydroxyl group of the nucleotide attached to the solid support is protected by a dimethoxytrityl (DMT) group.
-
This DMT group is removed by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to expose the free 5'-hydroxyl group for the subsequent coupling reaction.[5][8]
2. Coupling:
-
The phosphoramidite monomer (e.g., this compound) is activated by an activator, such as 1H-tetrazole or a more modern equivalent like 4,5-dicyanoimidazole (B129182) (DCI).
-
The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.[5] This forms an unstable phosphite triester linkage.
3. Capping:
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, which would lead to deletion mutations, a capping step is performed.
-
This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[5]
4. Oxidation:
-
The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.
-
This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[5]
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Visualizations
Logical Relationship of Tert-Butyl Groups' Influence
Caption: Influence of tert-butyl groups on phosphoramidite properties.
Experimental Workflow for Oligonucleotide Synthesis
Caption: Automated oligonucleotide synthesis workflow.
Conclusion
The tert-butyl groups in this compound are not merely passive components of the molecule; they are critical determinants of its chemical behavior. Through their pronounced steric hindrance, they confer enhanced stability and control over reactivity, which are essential for the high-fidelity synthesis of oligonucleotides. While this steric bulk necessitates careful optimization of reaction conditions, the benefits of reduced side reactions and increased reagent robustness make this compound a valuable tool in the arsenal (B13267) of chemists and molecular biologists. A thorough understanding of the principles outlined in this guide will empower researchers to leverage the unique properties of this reagent to its fullest potential in their drug development and scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. twistbioscience.com [twistbioscience.com]
- 8. Oligonucleotide Synthesis | Phosphoramidite Method | Danaher Life Sciences [shop.leica-microsystems.com]
Di-tert-butyl Diisopropylphosphoramidite: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Di-tert-butyl diisopropylphosphoramidite. Understanding these parameters is critical for ensuring the reagent's integrity and performance in sensitive applications such as oligonucleotide synthesis and drug development. This document outlines the key chemical properties, recommended storage protocols, potential degradation pathways, and general methodologies for stability assessment.
Core Chemical and Physical Properties
This compound is a key reagent in phosphoramidite (B1245037) chemistry, widely utilized for the synthesis of oligonucleotides.[1][2] Its chemical structure, featuring bulky tert-butyl and isopropyl groups, contributes to its reactivity and stability profile.[1][2]
| Property | Value | Source |
| CAS Number | 137348-86-8 | [1][3] |
| Molecular Formula | C₁₄H₃₂NO₂P | [1][3] |
| Molecular Weight | 277.39 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 85-90 °C at 0.2 mmHg | [1][4][5] |
| Density | 0.879 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.444 | [1][4] |
Recommended Storage Conditions
The stability of this compound is highly dependent on storage conditions. Due to its sensitivity to moisture and atmospheric oxygen, specific handling and storage protocols are imperative to prevent degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or 0-8°C | To minimize thermal degradation and maintain chemical stability. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | To prevent oxidation of the trivalent phosphorus atom. |
| Moisture | Store in a tightly sealed container in a dry environment | To prevent hydrolysis of the phosphoramidite linkage. |
| Long-term Storage | -20°C | For extended preservation of purity and reactivity. |
Source: Based on information from multiple chemical suppliers.
Stability Profile and Degradation Pathways
This compound, like other phosphoramidites, is susceptible to two primary degradation pathways: hydrolysis and oxidation. These reactions compromise the integrity of the reagent, leading to the formation of impurities that can adversely affect downstream applications, such as oligonucleotide synthesis.
Hydrolysis
In the presence of moisture, the P-N bond in this compound can be cleaved, leading to the formation of a phosphonate (B1237965) monoester and diisopropylamine. This reaction is catalyzed by acidic conditions.
Oxidation
The trivalent phosphorus (P(III)) center is readily oxidized to a pentavalent phosphorus (P(V)) species, forming the corresponding phosphoramidate. This can occur upon exposure to air.
Experimental Protocols for Stability Assessment
Purity Assessment by ³¹P NMR Spectroscopy
Objective: To determine the purity of the phosphoramidite and identify phosphorus-containing impurities.
Methodology:
-
A small, representative sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) under an inert atmosphere.
-
A known amount of an internal standard (e.g., triphenyl phosphate) is added.
-
The ³¹P NMR spectrum is acquired. The main P(III) signal for the starting material will have a characteristic chemical shift.
-
Signals corresponding to P(V) species (oxidation products) or other phosphorus-containing impurities will appear at different chemical shifts.
-
The relative integration of these signals allows for the quantification of purity and degradation.
Analysis of Degradation Products by LC-MS
Objective: To separate and identify potential degradation products.
Methodology:
-
Stability-indicating samples are prepared by subjecting the phosphoramidite to stress conditions (e.g., elevated temperature, humidity, exposure to air).
-
Samples are diluted in an appropriate solvent (e.g., acetonitrile).
-
Chromatographic separation is performed using a suitable reversed-phase HPLC column.
-
The eluent is analyzed by mass spectrometry (MS) to identify the molecular weights of the parent compound and any degradation products.
-
Comparison with control (unstressed) samples allows for the identification of peaks corresponding to impurities.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. Strict adherence to recommended storage conditions, including refrigeration, exclusion of moisture, and maintenance of an inert atmosphere, is essential to minimize degradation. The primary degradation pathways involve hydrolysis and oxidation, leading to the formation of impurities that can compromise experimental outcomes. While specific quantitative stability data for this reagent is limited in public literature, the application of standard analytical techniques such as ³¹P NMR and LC-MS can provide valuable insights into its purity and stability over time. Researchers and drug development professionals should implement rigorous handling and storage protocols to ensure the quality and reliability of this critical reagent.
References
An In-Depth Technical Guide to Phosphoramidite Chemistry Using Di-tert-butyl diisopropylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphoramidite (B1245037) Chemistry
Phosphoramidite chemistry is the gold standard for the chemical synthesis of oligonucleotides, enabling the routine and automated production of DNA and RNA strands with defined sequences. This methodology's success lies in its high efficiency, selectivity, and adaptability to solid-phase synthesis. The process involves the sequential addition of nucleotide monomers, called phosphoramidites, to a growing oligonucleotide chain that is covalently attached to a solid support. Each addition cycle consists of four key chemical steps: detritylation, coupling, capping, and oxidation. The choice of the phosphitylating agent used to prepare the phosphoramidite monomers is crucial for the overall success of the synthesis.
Di-tert-butyl diisopropylphosphoramidite: A Key Reagent
This compound ([(CH₃)₂CH]₂NP[OC(CH₃)₃]₂) is a phosphitylating reagent used in the synthesis of nucleoside phosphoramidites, the building blocks for oligonucleotide synthesis.[1] Its chemical structure features two tert-butyl groups and two isopropyl groups, which enhance its stability and reactivity, allowing for efficient coupling reactions.[2] This reagent is particularly advantageous in automated synthesizers due to its compatibility with various coupling protocols, contributing to higher yields and purity of the synthesized DNA or RNA strands.[2]
The bulky tert-butyl groups provide steric hindrance that contributes to the stability of the phosphoramidite, preventing unwanted side reactions. The diisopropylamino group is a good leaving group upon activation, facilitating the efficient formation of the internucleotide phosphite (B83602) triester linkage.
Synthesis of this compound
A general procedure for the synthesis of Di-tert-butyl N,N-diisopropylphosphoramidite involves the reaction of dichloro-N,N-diisopropylphosphoramidite with tert-butyl alcohol in the presence of a base like triethylamine.[3] The reaction is typically carried out in an anhydrous ether solution at a low temperature (below 0°C).[3] After quenching and extraction, the product is purified by vacuum distillation, yielding a clear oil.[3] A reported synthesis achieved a yield of 63%.[3]
The Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclic process, with each cycle resulting in the addition of a single nucleotide to the growing chain.
Diagram: The Phosphoramidite Cycle
A schematic overview of the four main steps in the phosphoramidite oligonucleotide synthesis cycle.
Experimental Protocols
While specific protocols for this compound are not widely published, the following represents a standard procedure for the phosphitylation of a nucleoside and the subsequent steps in an automated synthesis cycle.
1. Phosphitylation of 5'-O-DMT-Thymidine
This protocol describes a general method for the synthesis of a thymidine (B127349) phosphoramidite.
-
Materials: 5'-O-(4,4'-dimethoxytrityl)thymidine (5'-O-DMT-thymidine), this compound, activator (e.g., 1H-tetrazole or 5-(ethylthio)-1H-tetrazole), anhydrous dichloromethane (B109758), N,N-diisopropylethylamine (DIPEA).
-
Procedure:
-
Dry the 5'-O-DMT-thymidine by co-evaporation with anhydrous acetonitrile (B52724) and dissolve in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).
-
Add DIPEA to the solution.
-
In a separate flask, dissolve this compound in anhydrous dichloromethane.
-
Slowly add the phosphitylating reagent solution to the nucleoside solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., methanol).
-
Wash the organic phase with a mild bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting phosphoramidite by silica (B1680970) gel chromatography.
-
2. Automated Oligonucleotide Synthesis Cycle
The following steps are typically performed in an automated DNA/RNA synthesizer.
-
Step 1: Detritylation: The 5'-O-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Step 2: Coupling: The prepared nucleoside phosphoramidite (e.g., 5'-O-DMT-thymidine-3'-O-(N,N-diisopropyl)phosphoramidite) is activated by a weak acid, such as 1H-tetrazole, and delivered to the synthesis column. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.
-
Step 3: Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to deletion mutations in the final oligonucleotide), they are irreversibly blocked or "capped." This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester. This is commonly done using an iodine solution in the presence of water and pyridine.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Data Presentation: Performance Metrics in Oligonucleotide Synthesis
| Parameter | Typical Value | Significance |
| Average Coupling Efficiency | >99% | A high coupling efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease can significantly lower the yield of the full-length product. |
| Overall Yield (for a 20-mer) | 80-90% | This is the percentage of the final product that is the desired full-length oligonucleotide. |
| Purity (by HPLC or CE) | >90% (crude) | The purity of the crude product before final purification reflects the efficiency of the synthesis and capping steps. |
| Deprotection Efficiency | >95% | Incomplete removal of protecting groups can lead to modified oligonucleotides with altered properties. |
Application: Probing Signaling Pathways with Antisense Oligonucleotides
Oligonucleotides synthesized via phosphoramidite chemistry are powerful tools in molecular biology and drug development. One major application is in the form of antisense oligonucleotides (ASOs), which can be designed to bind to specific messenger RNA (mRNA) molecules, leading to the downregulation of the corresponding protein. This allows researchers to study the function of specific genes and their role in cellular signaling pathways.
A prominent example is the study of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and survival.[4][5][6] The ERK1/2 proteins are key components of this pathway.[5][6] Antisense oligonucleotides targeting ERK1 and ERK2 mRNA have been used to selectively reduce the expression of these proteins, allowing for the investigation of their specific roles in cellular processes like apoptosis.
Diagram: Experimental Workflow for ASO-mediated Protein Knockdown
References
- 1. Di-tert-butyl N,N-diisopropylphosphoramidite 95 137348-86-8 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Di-tert-butyl N,N-diisopropylphosphoramidite | 137348-86-8 [chemicalbook.com]
- 4. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK1/2 Signaling in Intrahepatic Cholangiocarcinoma: From Preclinical Advances to Therapeutic Strategies [mdpi.com]
Methodological & Application
Application Notes and Protocols for Di-tert-butyl diisopropylphosphoramidite in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Di-tert-butyl diisopropylphosphoramidite as a phosphorylating agent in automated solid-phase DNA synthesis. This reagent is instrumental in introducing a 5'-phosphate group to synthetic oligonucleotides, a critical modification for various molecular biology applications, including ligation and conjugation.
Introduction
This compound is a phosphitylating reagent designed for use in automated oligonucleotide synthesis. It enables the direct addition of a 5'-phosphate group to a synthetic oligonucleotide during the final coupling step. The use of tert-butyl protecting groups for the phosphate (B84403) moiety offers distinct advantages in specific downstream applications and deprotection strategies.
Chemical Structure:
Caption: Chemical structure of this compound.
Principle of 5'-Phosphorylation
The 5'-phosphorylation of a synthetic oligonucleotide is achieved by performing a final coupling step using this compound instead of a standard nucleoside phosphoramidite (B1245037). The reaction follows the well-established phosphoramidite chemistry cycle. The diisopropylamino group is activated by a weak acid, typically tetrazole or a derivative, enabling the phosphoramidite to couple with the free 5'-hydroxyl group of the solid-support-bound oligonucleotide. Subsequent oxidation converts the phosphite (B83602) triester linkage to a stable phosphate triester. The tert-butyl protecting groups are then removed during the final deprotection and cleavage of the oligonucleotide from the solid support.
Experimental Protocols
Reagent Preparation
Proper preparation of the this compound solution is critical for achieving high coupling efficiency.
Table 1: Reagent Preparation
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous Acetonitrile (B52724) (DNA synthesis grade, <30 ppm H₂O) | The use of dry solvent is crucial to prevent hydrolysis of the phosphoramidite. |
| Concentration | 0.1 M | A standard concentration for phosphoramidites on most automated synthesizers. |
| Dissolution | Gently swirl to dissolve. Avoid vigorous shaking to prevent shearing. | Ensure the reagent is fully dissolved before placing on the synthesizer. |
| Storage of Solution | Use immediately after preparation for best results. If short-term storage is necessary, keep tightly sealed under an inert atmosphere (Argon or Nitrogen) at 2-8°C for no longer than 24-48 hours. | Stability in solution is limited. |
Automated DNA Synthesis Protocol for 5'-Phosphorylation
This protocol assumes a standard solid-phase oligonucleotide synthesis has been completed and the final 5'-DMT group has been removed (DMT-off). The following steps describe the final coupling cycle for 5'-phosphorylation.
Table 2: 5'-Phosphorylation Cycle Parameters on an Automated DNA Synthesizer
| Step | Reagent/Action | Time | Purpose |
| 1. Coupling | 0.1 M this compound in anhydrous acetonitrile + Activator (e.g., 0.45 M Tetrazole) | 120 - 180 seconds | Covalent attachment of the phosphoramidite to the 5'-hydroxyl of the oligonucleotide. A longer coupling time compared to standard nucleosides is recommended to ensure high efficiency. |
| 2. Capping | Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF) and Capping Reagent B (e.g., N-Methylimidazole/THF) | 20 - 30 seconds | To block any unreacted 5'-hydroxyl groups and prevent the formation of failure sequences. |
| 3. Oxidation | Oxidizer (e.g., 0.02 M Iodine in THF/Pyridine/Water) | 20 - 30 seconds | To convert the unstable phosphite triester linkage to a stable phosphate triester. |
Workflow for 5'-Phosphorylation in Automated DNA Synthesis:
Caption: Workflow for 5'-phosphorylation using this compound.
Cleavage and Deprotection
Following the synthesis and 5'-phosphorylation, the oligonucleotide must be cleaved from the solid support and all protecting groups, including the tert-butyl groups on the 5'-phosphate, must be removed.
Table 3: Cleavage and Deprotection Protocol
| Step | Reagent | Temperature | Time | Notes |
| Cleavage from Support and Base Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C | 8 - 12 hours | This is a standard procedure for most DNA oligonucleotides. Ensure the vial is tightly sealed. |
| tert-Butyl Group Removal | The standard ammonium hydroxide treatment for cleavage and base deprotection is typically sufficient to also remove the tert-butyl groups from the 5'-phosphate. For oligonucleotides containing sensitive modifications, alternative deprotection strategies may be required, and the lability of the tert-butyl groups under those conditions should be considered. | N/A | N/A | The tert-butyl groups are generally labile under standard deprotection conditions. |
Data and Performance
The efficiency of the 5'-phosphorylation step is critical for obtaining a high yield of the desired product.
Table 4: Expected Performance Data
| Parameter | Expected Value | Method of Analysis |
| Coupling Efficiency | >98% | Trityl cation monitoring (if a subsequent DMT-on purification is planned) or analysis of the final product by HPLC or Mass Spectrometry. |
| Final Purity (Post-Purification) | >90% | Anion-Exchange or Reverse-Phase HPLC. |
| Yield | Dependent on the length and sequence of the oligonucleotide. The phosphorylation step itself should not significantly reduce the overall yield if high coupling efficiency is achieved. | UV-Vis Spectroscopy (A₂₆₀). |
Troubleshooting
Table 5: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Phosphorylation Efficiency | 1. Degraded phosphoramidite reagent. 2. Wet acetonitrile. 3. Insufficient coupling time. | 1. Use a fresh vial of this compound. 2. Use anhydrous acetonitrile with <30 ppm water. 3. Increase the coupling time to 180 seconds. |
| Incomplete Deprotection of tert-butyl groups | Insufficient deprotection time or temperature. | Ensure the standard deprotection with concentrated ammonium hydroxide is carried out for the recommended duration and at the specified temperature. |
| Presence of n-1 species | Inefficient capping or coupling in the preceding synthesis cycles. | Optimize the standard oligonucleotide synthesis protocol. |
Storage and Handling
-
This compound (neat): Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). It is sensitive to moisture and air.
-
This compound (in solution): Prepare fresh for each synthesis run. If short-term storage is necessary, store at 2-8°C under an inert atmosphere for no more than 48 hours.
These protocols and application notes provide a comprehensive guide for the successful use of this compound for the 5'-phosphorylation of synthetic oligonucleotides. For specific applications or troubleshooting, further optimization may be required.
Application of Di-tert-butyl Diisopropylphosphoramidite in RNA Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of ribonucleic acid (RNA) is a foundational technology in modern molecular biology, enabling advancements in therapeutics (siRNA, antisense oligonucleotides), diagnostics, and fundamental research. The phosphoramidite (B1245037) method is the gold standard for the automated solid-phase synthesis of RNA, offering high efficiency and versatility. A key reagent in this methodology is the phosphitylating agent used to create the nucleoside phosphoramidite building blocks. Di-tert-butyl diisopropylphosphoramidite is a phosphitylating reagent used in the synthesis of these crucial monomers. This document provides detailed application notes and protocols for the use of nucleoside phosphoramidites, particularly those with 2'-O-tert-butyldimethylsilyl (TBDMS) protection, in automated RNA synthesis.
Principle of Phosphoramidite Chemistry in RNA Synthesis
RNA synthesis presents a unique challenge compared to DNA synthesis due to the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected to prevent unwanted side reactions and chain degradation.[1] The phosphoramidite method for RNA synthesis involves the sequential addition of protected ribonucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. Each synthesis cycle consists of four main chemical reactions: detritylation, coupling, capping, and oxidation.[1]
The this compound is utilized in the initial synthesis of the ribonucleoside phosphoramidite monomers. It reacts with a protected nucleoside to introduce the phosphoramidite moiety at the 3'-hydroxyl position, creating the building block for the automated synthesizer. The diisopropylamino group provides a good balance of stability for storage and reactivity during the coupling step, while the tert-butyl groups are part of the protecting strategy for the phosphate (B84403) group, which is later converted to a phosphodiester backbone.
Quantitative Data on RNA Synthesis Efficiency
The efficiency of each coupling step is critical for the successful synthesis of long RNA oligonucleotides. High coupling efficiencies, typically above 98%, are essential to obtain a high yield of the full-length product. The following table summarizes key quantitative data related to the performance of 2'-TBDMS protected phosphoramidites in automated RNA synthesis.
| Parameter | Value | Notes | Reference |
| Average Stepwise Coupling Efficiency | 98.5% - 99.6% | Dependent on activator, coupling time, and oligonucleotide sequence. | [2][3] |
| Coupling Time | 5 - 12 minutes | Longer coupling times are generally required for RNA synthesis compared to DNA synthesis due to the steric hindrance of the 2'-O-protecting group. | [4][5] |
| Purity of crude 20-21 mer RNA | >98% (HPLC Purity) | The novel phosphoramidites show high purity. | [3] |
| 31P NMR Purity of Phosphoramidites | >99.5% | High purity of the starting phosphoramidite is crucial for successful synthesis. | [3] |
| Activator Concentration (5-ethylthiotetrazole) | 0.25 M | A common activator used to achieve high coupling efficiencies. | [6] |
| Phosphoramidite Concentration | 0.1 M - 0.15 M | Typical concentration used in automated synthesizers. | [2][7] |
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis (using 2'-O-TBDMS Phosphoramidites)
This protocol describes the automated synthesis of RNA oligonucleotides on a standard DNA/RNA synthesizer using the phosphoramidite method.
Materials:
-
5'-O-DMT-2'-O-TBDMS-N-protected ribonucleoside phosphoramidites (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M 5-ethylthiotetrazole in acetonitrile)[6]
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solution A (acetic anhydride/pyridine/THF) and Capping solution B (N-methylimidazole/THF)
-
Oxidizing solution (0.1 M iodine in THF/pyridine/water)[8]
-
Washing solvent (acetonitrile)
Procedure:
The synthesis is performed on an automated DNA/RNA synthesizer following the manufacturer's instructions. A typical synthesis cycle for the addition of one nucleotide is as follows:
-
Detritylation: The 5'-O-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The appropriate phosphoramidite monomer (dissolved in anhydrous acetonitrile to a concentration of 0.1 M) is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain. The coupling time is typically set to 5-6 minutes.[2][4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution. This prevents the formation of deletion mutants (sequences missing a nucleotide) in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester by the oxidizing solution.
-
Washing: The solid support is washed extensively with acetonitrile to remove any unreacted reagents and by-products before the next cycle begins.
These steps are repeated until the desired RNA sequence is assembled.
Protocol 2: Deprotection and Cleavage of the Synthesized RNA
Following the completion of the solid-phase synthesis, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
Materials:
-
Ammonia/methylamine (B109427) (AMA) solution (1:1 mixture of 40% aqueous methylamine and 40% aqueous ammonia)[7]
-
Triethylamine trihydrofluoride (TEA·3HF) or other fluoride (B91410) source
-
N-methylpyrrolidinone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cleavage and Base Deprotection: The solid support with the synthesized RNA is transferred to a screw-cap vial. The AMA solution is added, and the vial is heated at 60-65°C for 1.5 hours.[7] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
2'-O-TBDMS Deprotection: After cooling, the supernatant containing the partially deprotected RNA is collected. The 2'-O-TBDMS protecting groups are removed by treatment with a fluoride-containing solution, such as TEA·3HF in NMP or DMSO. The reaction is typically carried out at room temperature or slightly elevated temperatures.
-
Quenching and Precipitation: The deprotection reaction is quenched, and the RNA is precipitated using an appropriate salt and alcohol (e.g., sodium acetate (B1210297) and ethanol (B145695) or n-butanol).[3]
Protocol 3: Purification of the Synthesized RNA
The crude RNA product is purified to remove truncated sequences and other impurities.
Methods:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is a high-resolution method suitable for the purification of RNA of various lengths. The full-length product is visualized by UV shadowing, excised from the gel, and eluted.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or anion-exchange (AEX-HPLC) can be used for purification. RP-HPLC is often used for DMT-on purification, where the full-length product retains the final DMT group and is thus more hydrophobic than the failure sequences.
Visualizations
Caption: Workflow of the automated solid-phase RNA synthesis cycle.
Caption: Key components of a ribonucleoside phosphoramidite monomer.
Conclusion
The use of this compound is a key step in the preparation of high-purity ribonucleoside phosphoramidites that are essential for successful automated solid-phase RNA synthesis. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of oligonucleotide synthesis. By employing optimized synthesis cycles, deprotection strategies, and purification methods, it is possible to routinely produce high-quality RNA for a wide range of applications in research, diagnostics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. patents.justia.com [patents.justia.com]
- 4. atdbio.com [atdbio.com]
- 5. SYNTHESIS OF 2′-O-PHOTOCAGED RIBONUCLEOSIDE PHOSPHORAMIDITES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Modified Oligonucleotides using Di-tert-butyl Diisopropylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified oligonucleotides are short nucleic acid polymers with altered chemical structures that offer significant advantages over their unmodified counterparts for therapeutic and research applications. Modifications to the phosphate (B84403) backbone, sugar moiety, or nucleobases can enhance properties such as nuclease resistance, binding affinity to target sequences, and pharmacokinetic profiles. Di-tert-butyl diisopropylphosphoramidite is a key reagent in the solid-phase synthesis of these modified oligonucleotides, facilitating the creation of robust and effective molecules for applications like antisense therapy, siRNA, and aptamers.
This document provides detailed application notes and experimental protocols for the synthesis of two common and impactful modifications: phosphorothioate (B77711) and 2'-O-methyl oligonucleotides, utilizing this compound.
Mechanism of Action: Antisense Oligonucleotide-Mediated Gene Silencing
A primary application for modified oligonucleotides is in antisense therapy, where they are designed to bind to a specific messenger RNA (mRNA) sequence and inhibit its translation into a protein. One of the most effective mechanisms of action for antisense oligonucleotides (ASOs) is the recruitment of RNase H, an endogenous enzyme that selectively degrades the RNA strand of an RNA/DNA duplex.[1][2][3]
The general signaling pathway for RNase H-mediated gene silencing is as follows:
Caption: RNase H-mediated gene silencing pathway.
Experimental Protocols
The synthesis of modified oligonucleotides is typically performed on an automated solid-phase synthesizer.[4] The following protocols outline the key steps for incorporating phosphorothioate and 2'-O-methyl modifications.
General Solid-Phase Synthesis Workflow
The synthesis of oligonucleotides proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain attached to a solid support.
Caption: General workflow for solid-phase oligonucleotide synthesis.
Protocol 1: Synthesis of Phosphorothioate Oligonucleotides
Phosphorothioate linkages, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, are a common modification to increase nuclease resistance.[5]
Materials:
-
This compound-derivatized nucleosides (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support
-
Detritylation solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole in Acetonitrile
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: 16% 1-Methylimidazole in THF
-
Sulfurizing reagent: 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in Pyridine
-
Cleavage and deprotection solution: Concentrated aqueous ammonia (B1221849)
-
Purification buffers: Acetonitrile and 0.1 M Triethylammonium acetate (B1210297) (TEAA)
Procedure:
-
Solid Support Preparation: Start with a CPG column with the initial nucleoside pre-attached.
-
Synthesis Cycle:
-
Detritylation: Treat the CPG with 3% TCA in DCM to remove the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Deliver the desired phosphoramidite (B1245037) monomer and activator to the column to form the phosphite (B83602) triester linkage.
-
Capping: Treat the support with capping solutions A and B to acetylate any unreacted 5'-hydroxyl groups.
-
Sulfurization: Introduce the sulfurizing reagent (DDTT) to convert the phosphite triester to a phosphorothioate triester.
-
-
Repeat Synthesis Cycle: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: After the final cycle, treat the solid support with concentrated aqueous ammonia to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.
-
Purification: Purify the crude phosphorothioate oligonucleotide by High-Performance Liquid Chromatography (HPLC).[6]
Quantitative Data:
| Parameter | Value | Reference |
| Average Stepwise Coupling Yield | >98% | [7] |
| Sulfurization Time | 2 minutes | [8] |
| Final Yield (20-mer) | 5-10 OD | [9] |
| Purity (Post-HPLC) | >95% | [10] |
Protocol 2: Synthesis of 2'-O-Methyl Modified Oligonucleotides
The 2'-O-methyl (2'-OMe) modification involves the methylation of the 2'-hydroxyl group of the ribose sugar. This modification increases both nuclease resistance and binding affinity to RNA targets.[11]
Materials:
-
This compound-derivatized 2'-O-methyl ribonucleosides (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support
-
Detritylation solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole in Acetonitrile
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: 16% 1-Methylimidazole in THF
-
Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water
-
Cleavage and deprotection solution: Concentrated aqueous ammonia/40% aqueous methylamine (B109427) (1:1)
-
Purification buffers: Acetonitrile and 0.1 M Triethylammonium acetate (TEAA)
Procedure:
-
Solid Support Preparation: Begin with a CPG column with the initial 2'-O-methyl ribonucleoside pre-attached.
-
Synthesis Cycle:
-
Detritylation: Remove the 5'-DMT group with 3% TCA in DCM.
-
Coupling: Couple the next 2'-O-methyl ribonucleoside phosphoramidite using the activator. A longer coupling time may be required compared to DNA synthesis.[12]
-
Capping: Block unreacted 5'-hydroxyl groups with the capping solutions.
-
Oxidation: Oxidize the phosphite triester to a stable phosphate triester using the iodine solution.
-
-
Repeat Synthesis Cycle: Continue the synthesis cycles until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: Treat the solid support with a mixture of concentrated aqueous ammonia and aqueous methylamine to cleave the oligonucleotide and remove protecting groups.
-
Purification: Purify the crude 2'-O-methyl oligonucleotide using HPLC.
Quantitative Data:
| Parameter | Value | Reference |
| Average Stepwise Coupling Yield | >99% | [11] |
| Coupling Time | 5-10 minutes | [12] |
| Final Yield (20-mer) | ~400-600 µg | [7] |
| Purity (Post-HPLC) | >95% | [11] |
Quality Control
The purity and identity of the synthesized modified oligonucleotides should be confirmed by methods such as:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized oligonucleotide.[10][13]
Conclusion
This compound is a versatile and efficient reagent for the synthesis of a wide range of modified oligonucleotides. The protocols outlined in these application notes for phosphorothioate and 2'-O-methyl modifications provide a robust foundation for researchers and drug development professionals to produce high-quality oligonucleotides for various therapeutic and research applications. Careful adherence to these protocols and rigorous quality control will ensure the desired properties of the final product.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]
- 3. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. atdbio.com [atdbio.com]
- 6. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. mdpi.com [mdpi.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Phosphorylation of Biomolecules with Di-tert-butyl diisopropylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a critical post-translational modification that regulates a vast array of biological processes, including signal transduction, cell growth, and apoptosis. The targeted introduction of phosphate (B84403) groups into biomolecules is therefore of significant interest in biochemical research and drug development. Di-tert-butyl diisopropylphosphoramidite has emerged as a versatile and efficient reagent for the phosphorylation of a variety of biomolecules, including peptides, oligonucleotides, and small molecule alcohols. Its use in solid-phase synthesis, particularly for phosphopeptides and oligonucleotides, has streamlined the production of these important research tools.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the phosphorylation of biomolecules.
Applications
This compound is a key reagent in phosphoramidite (B1245037) chemistry, primarily utilized for the introduction of a di-tert-butyl protected phosphate group onto hydroxyl-containing molecules. The tert-butyl protecting groups are advantageous due to their stability during synthesis and their facile removal under acidic conditions.[1]
Key applications include:
-
Solid-Phase Phosphopeptide Synthesis: Enables the efficient and convenient synthesis of phosphotyrosine-containing peptides. The phosphitylation reaction is reported to be fast and symmetrical.[1] The incorporation of the phosphite (B83602) is described as practically quantitative.[1]
-
Oligonucleotide Synthesis: Serves as a crucial building block in the automated synthesis of DNA and RNA sequences, facilitating the formation of essential phosphodiester bonds.[2]
-
Phosphorylation of Alcohols: Provides a general method for the phosphorylation of primary alcohols.[3]
Data Presentation
While the literature describes the use of this compound as highly efficient, specific comparative quantitative data across different biomolecules is not extensively tabulated in single sources. The following tables summarize the available information on reaction conditions and reported efficiencies.
Table 1: Phosphorylation of a Primary Alcohol
| Parameter | Value | Reference |
| Substrate | Primary Alcohol | General Protocol |
| Reagent | This compound | General Protocol |
| Activator | 1H-Tetrazole | General Protocol |
| Oxidizing Agent | tert-Butyl hydroperoxide (TBHP) | General Protocol |
| Solvent | Anhydrous Dichloromethane (B109758) (DCM) | General Protocol |
| Reported Yield | Not specified | General Protocol |
Table 2: Solid-Phase Phosphopeptide Synthesis (Phosphotyrosine)
| Parameter | Value | Reference |
| Method | Solid-Phase Synthesis (Fmoc protocol) | [1] |
| Reagent | This compound | [1] |
| Activator | 1H-Tetrazole | [1] |
| Solvent | Tetrahydrofuran (B95107) (THF) | [1] |
| Reaction Time | 30 minutes | [1] |
| Reported Efficiency | Efficient, fast, convenient, and symmetrical phosphitylation | [1] |
| Reported Yield | Desired phosphopeptide isolated with a very low yield (below 1%) in a standard synthesis, prompting the development of an improved, related reagent. | [1] |
Note: While the phosphitylation step itself is efficient, the overall yield of the desired phosphopeptide in this specific instance was low due to complexities in the standard synthesis, which led the researchers to develop a modified phosphoramidite reagent.
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol
This protocol describes a three-step process for the phosphorylation of a primary alcohol.
Materials:
-
Primary alcohol
-
Di-tert-butyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole (0.45 M in acetonitrile)
-
Anhydrous dichloromethane (DCM)
-
tert-Butyl hydroperoxide (TBHP) in decane (B31447) (5.5 M)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Phosphitylation:
-
Under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add 1H-tetrazole (1.1 eq).
-
Add Di-tert-butyl N,N-diisopropylphosphoramidite (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting alcohol is consumed.
-
-
Oxidation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in decane (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Solid-Phase Synthesis of Phosphotyrosine-Containing Peptides
This protocol outlines the general steps for incorporating a phosphate group onto a tyrosine residue during solid-phase peptide synthesis using the Fmoc strategy.
Materials:
-
Fmoc-protected peptide-resin with a free tyrosine hydroxyl group
-
Di-tert-butyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole
-
Anhydrous tetrahydrofuran (THF)
-
Oxidizing agent (e.g., tert-butyl hydroperoxide)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Swell the Resin: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a solution of piperidine (B6355638) in DMF.
-
Wash: Thoroughly wash the resin with DMF and DCM.
-
Phosphitylation:
-
Dissolve Di-tert-butyl N,N-diisopropylphosphoramidite and 1H-tetrazole in anhydrous THF.
-
Add the solution to the resin and shake at room temperature for 30 minutes.[1]
-
-
Wash: Wash the resin with THF and DCM.
-
Oxidation:
-
Treat the resin with an oxidizing agent (e.g., a solution of tert-butyl hydroperoxide in a suitable solvent) to convert the phosphite triester to the more stable phosphate triester.
-
-
Wash: Thoroughly wash the resin.
-
Continue Peptide Synthesis: Continue with the coupling of the next Fmoc-amino acid.
-
Cleavage and Deprotection: After completion of the peptide sequence, cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl groups on the phosphate, using a TFA-based cleavage cocktail.
Visualizations
Caption: Workflow for Solid-Phase Phosphopeptide Synthesis.
Caption: Automated Oligonucleotide Synthesis Cycle.
Conclusion
References
Application Notes and Protocols for Solid-Phase Synthesis Using Di-tert-butyl diisopropylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the use of Di-tert-butyl diisopropylphosphoramidite in solid-phase synthesis, primarily focusing on the 5'-phosphorylation of synthetic oligonucleotides. This compound is a key reagent for introducing a 5'-phosphate group to a synthetic oligonucleotide, a modification crucial for various biological applications such as ligation, sequencing, and in vivo therapeutic action. The tert-butyl protecting groups on the phosphoramidite (B1245037) offer stability during synthesis and can be removed under specific deprotection conditions.
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is the standard method for producing custom sequences of DNA and RNA.[1] The process involves a repeated four-step cycle of detritylation, coupling, capping, and oxidation to add one nucleotide at a time to a growing chain attached to a solid support.[2] The introduction of a 5'-phosphate group using this compound typically occurs at the final coupling step.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Various Suppliers | Anhydrous, for oligonucleotide synthesis |
| Acetonitrile (CH3CN) | Various Suppliers | Anhydrous, synthesis grade |
| Activator Solution (e.g., 0.45 M Tetrazole in Acetonitrile) | Various Suppliers | Synthesis grade |
| Capping Solution A (Acetic Anhydride/Lutidine/THF) | Various Suppliers | Synthesis grade |
| Capping Solution B (N-Methylimidazole/THF) | Various Suppliers | Synthesis grade |
| Oxidizing Solution (Iodine in THF/Water/Pyridine) | Various Suppliers | Synthesis grade |
| Deblocking Solution (e.g., 3% Trichloroacetic Acid in Dichloromethane) | Various Suppliers | Synthesis grade |
| Cleavage and Deprotection Reagent (e.g., Concentrated Ammonium (B1175870) Hydroxide) | Various Suppliers | ACS grade |
| Triethylamine trihydrofluoride (for RNA deprotection) | Various Suppliers | Synthesis grade |
| Controlled Pore Glass (CPG) Solid Support | Various Suppliers | Pre-loaded with the first nucleoside |
Experimental Protocols
Solid-Phase Synthesis Cycle for 5'-Phosphorylation
This protocol outlines the final coupling step for the introduction of a 5'-phosphate group using this compound, followed by the standard synthesis cycle steps. It is assumed that the oligonucleotide chain has been synthesized up to the desired length on an automated DNA/RNA synthesizer.
Table 1: Reaction Parameters for 5'-Phosphorylation
| Step | Reagent | Concentration | Wait Time |
| Coupling | This compound | 0.1 M in Acetonitrile | 180 seconds |
| Activator (e.g., Tetrazole) | 0.45 M in Acetonitrile | 180 seconds | |
| Capping | Capping A + Capping B | Standard | 30 seconds |
| Oxidation | 0.02 M Iodine Solution | Standard | 30 seconds |
Methodology:
-
Final Detritylation: The 5'-DMT (dimethoxytrityl) protecting group of the terminal nucleoside on the solid support is removed by treatment with the deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane). This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: A solution of this compound (0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile) are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl group of the oligonucleotide attacks the phosphorus atom, forming a phosphite (B83602) triester linkage. A longer coupling time of 180 seconds is recommended to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of failure sequences (n-1 mers) in subsequent steps.
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester using an oxidizing solution (e.g., 0.02 M iodine in a mixture of THF, water, and pyridine). This step completes the addition of the 5'-phosphate group.
Cleavage and Deprotection
Following the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
Table 2: Cleavage and Deprotection Conditions
| Step | Reagent | Temperature | Duration |
| Cleavage from Support & Base Deprotection | Concentrated Ammonium Hydroxide (B78521) | 55 °C | 8-12 hours |
| tert-Butyl Group Removal | 80% Acetic Acid in Water | Room Temperature | 30 minutes |
Methodology:
-
Cleavage and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-12 hours. This cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the cyanoethyl groups from the phosphate backbone.
-
tert-Butyl Group Deprotection: After cleavage and base deprotection, the supernatant containing the oligonucleotide is collected and the ammonia (B1221849) is evaporated. The residue is then treated with 80% acetic acid in water for 30 minutes at room temperature to remove the tert-butyl protecting groups from the 5'-phosphate.[3]
-
Purification: The crude 5'-phosphorylated oligonucleotide can be purified using standard techniques such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
Data Presentation
Table 3: Expected Coupling Efficiency and Yield
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >98% | Per-step coupling efficiency is critical for the overall yield of full-length product. This can be monitored by trityl cation assay. |
| Overall Yield (20-mer) | 50-70% | The overall yield is dependent on the coupling efficiency at each step of the synthesis. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a 5'-phosphorylated oligonucleotide using this compound.
Caption: Workflow for 5'-phosphorylation of an oligonucleotide.
Logical Relationship of Synthesis Steps
This diagram shows the cyclical nature of the phosphoramidite chemistry for chain elongation, followed by the final phosphorylation and deprotection steps.
Caption: Key stages of the synthesis process.
References
Application Notes and Protocols for Di-tert-butyl diisopropylphosphoramidite in Automated Oligonucleotide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl diisopropylphosphoramidite is a key reagent utilized in the chemical synthesis of oligonucleotides.[1][2] Its unique molecular structure, featuring bulky tert-butyl and diisopropylamino groups, imparts enhanced stability and reactivity, making it a valuable building block in automated solid-phase oligonucleotide synthesis.[1][2] These characteristics are particularly advantageous for the efficient formation of phosphodiester bonds, the backbone of DNA and RNA.[1] This document provides detailed application notes and protocols for the effective use of this compound in automated oligonucleotide synthesizers, targeting researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₃₂NO₂P | [3][4] |
| Molecular Weight | 277.39 g/mol | [3][4] |
| Appearance | Clear colorless to light yellow liquid | [5] |
| Boiling Point | 85-90 °C at 0.2 mmHg | [6] |
| Density | 0.879 g/mL at 25 °C | [6] |
| Refractive Index | 1.4390 to 1.4410 (at 20°C, 589 nm) | [5] |
| Storage Conditions | 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [4][6] |
Performance Data
While specific quantitative data for the coupling efficiency and on-instrument stability of this compound is not extensively published in comparative studies, the phosphoramidite (B1245037) method in general is known for its high efficiency.
Stability
Proper storage is crucial to maintain the reactivity of this compound. The following table summarizes recommended storage conditions and typical stability periods for stock solutions.
| Storage Condition | Duration | Notes |
| -20°C | 1 month | Must be stored under an inert nitrogen atmosphere. |
| -80°C | 6 months | Must be stored under an inert nitrogen atmosphere.[][8] |
On-Synthesizer Stability: To ensure optimal performance, it is recommended to use freshly prepared solutions of the phosphoramidite in anhydrous acetonitrile (B52724) for each synthesis run. While some phosphoramidites can remain stable on the synthesizer for several days, prolonged exposure to the synthesizer environment can lead to degradation and reduced coupling efficiency.
Coupling Efficiency
The efficiency of the coupling step is critical for the synthesis of high-quality, full-length oligonucleotides. The phosphoramidite chemistry is designed to achieve very high coupling efficiencies, typically greater than 99%.[9] The overall yield of the full-length product is exponentially dependent on the average stepwise coupling efficiency.
Note: Specific coupling efficiency data for this compound was not available in the searched resources. Performance can be influenced by the synthesizer, reagents, and the specific oligonucleotide sequence being synthesized. It is recommended to perform a small-scale synthesis and analyze the product to determine the optimal coupling time for your specific application.
Experimental Protocols
The following are generalized protocols for the use of this compound on common automated oligonucleotide synthesizers. Users should adapt these protocols based on the specific instrument, scale of synthesis, and the oligonucleotide sequence.
General Preparation of Phosphoramidite Solution
-
Reagent Handling: this compound is sensitive to moisture and air. Handle the reagent under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Solvent: Use anhydrous acetonitrile with a water content of less than 30 ppm.
-
Concentration: Prepare a solution of this compound in anhydrous acetonitrile at the concentration recommended by the instrument manufacturer, typically in the range of 0.05 M to 0.2 M.
-
Activation: The phosphoramidite is activated in situ by an activating agent, such as tetrazole or a derivative, to form a highly reactive intermediate for coupling.
Protocol for Automated Oligonucleotide Synthesis (General Cycle)
The synthesis of oligonucleotides using the phosphoramidite method is a cyclical process involving four main steps for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by treatment with an acid, typically trichloroacetic acid (TCA) in dichloromethane. This leaves a free hydroxyl group ready for the next coupling reaction.
-
Coupling: The activated this compound is delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation using reagents such as acetic anhydride (B1165640) and N-methylimidazole.[9]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Workup
-
Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
Deprotection: The same ammonium hydroxide treatment also removes the protecting groups from the phosphate backbone and the nucleobases.
-
Purification: The crude oligonucleotide product is purified to remove truncated sequences and other impurities. Common purification methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Automated Oligonucleotide Synthesis Workflow
Caption: The four-step cycle of automated oligonucleotide synthesis.
Conclusion
This compound is a robust and reliable reagent for automated oligonucleotide synthesis. Its enhanced stability and reactivity contribute to the efficient production of high-quality DNA and RNA sequences. By following the general protocols outlined in this document and optimizing conditions for specific applications, researchers can effectively utilize this phosphoramidite to achieve their synthesis goals. For optimal results, it is crucial to use high-purity reagents and anhydrous conditions throughout the synthesis process.
References
- 1. s-a-le.nl [s-a-le.nl]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. 426890050 [thermofisher.com]
- 6. ABI 394 DNA/RNA Synthesizer with 5 or 8 x Amidites and 2 or 4 x Columns | LabX.com [labx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Phosphoramidate-Linked Glycoconjugates with Di-tert-butyl diisopropylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidate-linked glycoconjugates are a class of molecules with significant potential in drug development, glycobiology, and diagnostics. The phosphoramidate (B1195095) linkage, an isostere of the natural phosphate (B84403) linkage, offers enhanced stability against enzymatic degradation, making it an attractive motif for therapeutic applications. This document provides detailed protocols for the synthesis of phosphoramidate-linked glycoconjugates using Di-tert-butyl diisopropylphosphoramidite, a key reagent for the introduction of a protected phosphite (B83602) triester. The methodologies outlined herein are intended to serve as a guide for researchers in the synthesis and characterization of these valuable compounds.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis of phosphoramidate-linked glycoconjugates. These values are representative and may require optimization for specific substrates.
Table 1: Reaction Parameters for Phosphitylation of a Glycosyl Donor
| Parameter | Value |
| Glycosyl Donor | 1.0 equiv |
| This compound | 1.5 equiv |
| Activator (e.g., 1H-Tetrazole) | 0.5 equiv |
| Solvent | Anhydrous Dichloromethane (B109758) (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
Table 2: Coupling of Phosphitylated Glycosyl Donor with an Amino-functionalized Molecule
| Parameter | Value |
| Phosphitylated Glycosyl Donor | 1.0 equiv |
| Amino-functionalized Molecule | 1.2 equiv |
| Solvent | Anhydrous Acetonitrile (B52724) (MeCN) |
| Temperature | Room Temperature |
| Reaction Time | 4 - 8 hours |
| Typical Yield (of phosphite triester) | 70 - 85% |
Table 3: Oxidation of the Phosphite Triester to the Phosphoramidate
| Parameter | Value |
| Phosphite Triester Intermediate | 1.0 equiv |
| Oxidizing Agent (e.g., I₂ in THF/Pyridine/H₂O) | 2.0 equiv |
| Solvent | THF/Pyridine/H₂O |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 - 60 minutes |
| Typical Yield | > 90% |
Table 4: Deprotection of the Phosphoramidate
| Parameter | Value |
| Protected Phosphoramidate | 1.0 equiv |
| Deprotection Reagent (e.g., Trifluoroacetic acid) | Varies with protecting groups |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | > 90% |
Experimental Protocols
Materials and General Methods
All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Glassware should be oven-dried prior to use. This compound is sensitive to moisture and should be handled accordingly. Analytical thin-layer chromatography (TLC) should be used to monitor the progress of reactions. Purification of products is typically achieved by flash column chromatography on silica (B1680970) gel.
Protocol 1: Synthesis of a Glycosyl Phosphoramidite (B1245037) Intermediate
This protocol describes the phosphitylation of a glycosyl donor with a free hydroxyl group.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the glycosyl donor (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Activator Addition: Add 1H-Tetrazole (0.5 equiv) to the solution and stir for 15 minutes at room temperature.
-
Phosphitylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add this compound (1.5 equiv) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired glycosyl phosphoramidite.
Protocol 2: Coupling with an Amino-Functionalized Molecule and Oxidation
This protocol details the formation of the phosphoramidate linkage.
-
Coupling Reaction: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified glycosyl phosphoramidite (1.0 equiv) and the amino-functionalized molecule (1.2 equiv) in anhydrous acetonitrile (MeCN).
-
Reaction Monitoring: Stir the reaction at room temperature for 4-8 hours. Monitor the formation of the phosphite triester intermediate by TLC and ³¹P NMR spectroscopy.
-
Oxidation: Upon completion of the coupling reaction, cool the mixture to 0 °C. Add a solution of iodine (2.0 equiv) in a mixture of THF, pyridine, and water (e.g., 10:5:1 v/v/v) dropwise until a persistent brown color is observed.
-
Quenching and Workup: Stir the reaction for 30-60 minutes at room temperature. Quench the excess iodine with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the protected phosphoramidate-linked glycoconjugate.
Protocol 3: Deprotection of the Phosphoramidate-Linked Glycoconjugate
This protocol describes the removal of the tert-butyl protecting groups from the phosphate moiety.
-
Deprotection Reaction: Dissolve the purified, protected phosphoramidate-linked glycoconjugate (1.0 equiv) in dichloromethane (DCM). Cool the solution to 0 °C.
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise. The amount of TFA will depend on other acid-labile protecting groups present on the glycoconjugate.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.
-
Purification: Purify the final deprotected glycoconjugate by an appropriate method, such as size-exclusion chromatography or reversed-phase HPLC.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and analysis of phosphoramidate-linked glycoconjugates.
Caption: Chemical reaction pathway for the synthesis of phosphoramidate-linked glycoconjugates.
Application Notes and Protocols for the Activation of Di-tert-butyl diisopropylphosphoramidite in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the activation of Di-tert-butyl diisopropylphosphoramidite, a key reagent in the synthesis of oligonucleotides, phosphopeptides, and various therapeutic compounds.[1][2] This document outlines the selection of appropriate activators, presents comparative data on their performance, and offers detailed experimental protocols for successful coupling reactions.
Introduction
This compound is a versatile phosphitylating agent widely used in organic synthesis, particularly in the construction of phosphodiester and phosphoramidate (B1195095) linkages.[1][2] Its di-tert-butyl protecting groups offer the advantage of being removable under acidic conditions, providing an orthogonal deprotection strategy in complex syntheses.[3] The successful use of this reagent hinges on its efficient activation for the subsequent coupling reaction with a hydroxyl-bearing substrate. This process is typically facilitated by a weak acid activator that protonates the diisopropylamino group, rendering the phosphorus atom susceptible to nucleophilic attack.
Activator Selection and Performance
The choice of activator is critical for achieving high coupling efficiency and minimizing side reactions. The most common activators used in phosphoramidite (B1245037) chemistry are azole derivatives, such as 1H-tetrazole and its more acidic or nucleophilic variants like 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (B129182) (DCI).[4][5]
The selection of an appropriate activator often involves a trade-off between reaction rate and the potential for side reactions. More acidic activators can lead to faster coupling times but may also cause premature removal of acid-labile protecting groups on the substrate.[5]
Table 1: Comparison of Common Activators for Phosphoramidite Coupling
While specific comparative data for this compound is not extensively published, the following table summarizes the general characteristics of common activators in phosphoramidite chemistry, which can guide the selection process.
| Activator | pKa | Typical Concentration | Key Characteristics | Recommended Use |
| 1H-Tetrazole | 4.89[6] | 0.45 M in Acetonitrile | Standard, widely used activator. Limited solubility in acetonitrile.[5] | General purpose, short oligonucleotides. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28[6] | 0.25 M - 0.75 M in Acetonitrile | More acidic and soluble than 1H-tetrazole, leading to faster coupling.[4][5] | General purpose, high-throughput synthesis.[4] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08[6] | ~0.33 M in Acetonitrile | More acidic than ETT, often preferred for sterically hindered couplings like RNA synthesis.[4][5] | RNA synthesis, sterically demanding couplings.[5] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M in Acetonitrile | Less acidic but more nucleophilic than tetrazoles, highly soluble.[5] | Long oligonucleotides, large-scale synthesis.[5] |
Note: The optimal activator and its concentration may vary depending on the specific substrate and reaction conditions. It is recommended to perform small-scale optimization experiments.
Reaction Mechanism and Workflow
The activation of this compound by an acidic azole activator, such as 1H-tetrazole, proceeds through a two-step mechanism. First, the activator protonates the nitrogen atom of the diisopropylamino group. This is followed by the nucleophilic attack of the conjugate base of the activator on the phosphorus atom, leading to the displacement of diisopropylamine (B44863) and the formation of a highly reactive phosphitylating intermediate. This intermediate then readily reacts with the hydroxyl group of the substrate to form the desired phosphite (B83602) triester.
Caption: General mechanism of phosphoramidite activation and coupling.
The following diagram illustrates a typical experimental workflow for a coupling reaction using this compound.
Caption: Typical experimental workflow for a coupling reaction.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific applications.
Protocol 1: Phosphorylation of a Serine Derivative in Solution Phase[7]
This protocol describes the phosphorylation of a protected serine residue as a model for phosphopeptide synthesis.
Materials:
-
Fmoc-Tyr-OH (or other hydroxyl-containing amino acid derivative)
-
Di-tert-butyl diethylphosphoramidite (as a proxy for this compound)
-
1H-Tetrazole
-
N-Methylmorpholine (NMM)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
tert-Butyl hydroperoxide (tBuOOH), 14% aqueous solution
-
Sodium sulfite (B76179) (Na2S2O5), 10% aqueous solution
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et2O)
-
Water (H2O)
Procedure:
-
To a solution of Fmoc-Tyr-OH (1.5 mmol) in anhydrous THF (3 mL) at room temperature, add NMM (1.5 mmol) in anhydrous THF (1 mL) followed by TBDMSCl (1.43 mmol) in THF (1 mL).
-
After 3 minutes, add 1H-tetrazole (7.0 mmol) in one portion.
-
Add di-tert-butyl diethylphosphoramidite (3.0 mmol) in THF (1 mL) at room temperature and stir for 30 minutes.
-
Cool the solution to -5°C and add 14% aqueous tBuOOH (4.0 mmol).
-
After 30 minutes at -5°C, add 10% aqueous Na2S2O5 (10 mL) at 0°C and stir the mixture rapidly at room temperature for 30 minutes.
-
Perform an aqueous workup by adding Et2O and H2O. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Phosphorylation of a Peptide[3]
This protocol describes the "global" phosphorylation of a resin-bound peptide.
Materials:
-
Peptide-resin (e.g., on Rink amide resin)
-
Di-tert-butyl-N,N-diisopropylphosphoramidite
-
1H-Tetrazole
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyl hydroperoxide (tBuOOH), 15% in THF
-
Dichloromethane (DCM)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Swell the peptide-resin in anhydrous THF.
-
Add a solution of Di-tert-butyl-N,N-diisopropylphosphoramidite and 1H-tetrazole in anhydrous THF to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Wash the resin thoroughly with anhydrous THF.
-
Add a solution of 15% tBuOOH in THF to the resin and agitate for the appropriate time to ensure complete oxidation.
-
Wash the resin with THF and DCM.
-
If applicable, remove the Fmoc protecting group using a solution of 20% DBU in DCM.
-
Cleave the phosphopeptide from the resin and remove the tert-butyl protecting groups using a standard TFA cleavage cocktail.
-
Precipitate the crude phosphopeptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the phosphopeptide by reverse-phase HPLC.
Applications in Drug Development
This compound and related phosphoramidites are crucial reagents in the synthesis of various therapeutic agents.
-
Antiviral Drugs: This reagent is instrumental in the synthesis of nucleotide analogs that can act as antiviral agents. A prominent example is in the synthesis of Tenofovir, a cornerstone of HIV treatment. The phosphonated moiety is key to its mechanism of action.
-
Anticancer Drugs: The development of phosphoramidate prodrugs is a significant strategy in cancer therapy. These prodrugs can bypass the initial, often inefficient, phosphorylation step of nucleoside analogs, leading to higher intracellular concentrations of the active drug. This compound can be used in the synthesis of prodrugs of anticancer agents like gemcitabine.[7] The ProTide (pronucleotide) approach, which involves creating phosphoramidate derivatives of nucleoside phosphates, has been successfully applied to a wide range of anticancer and antiviral nucleosides.[8]
-
Phosphopeptide Therapeutics: Phosphopeptides play a vital role in cellular signaling and are attractive targets for therapeutic intervention. The synthesis of phosphopeptides using reagents like this compound allows for the creation of tools to study these pathways and to develop novel drugs that can modulate them.[3]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Incomplete activation of the phosphoramidite. | Use a more acidic or nucleophilic activator (e.g., ETT or DCI). Ensure all reagents and solvents are strictly anhydrous. |
| Steric hindrance at the coupling site. | Increase reaction time or temperature. Consider a less sterically hindered phosphoramidite if possible. | |
| Formation of H-phosphonate byproduct | Presence of moisture. | Ensure all reagents, solvents, and glassware are rigorously dried. |
| Incomplete oxidation. | Increase the amount of oxidizing agent or the reaction time for the oxidation step. | |
| Premature removal of protecting groups | Activator is too acidic. | Use a less acidic activator (e.g., DCI instead of BTT). |
Conclusion
The effective activation of this compound is paramount for its successful application in the synthesis of a wide range of biologically important molecules. A judicious choice of activator, coupled with optimized reaction conditions and rigorous anhydrous techniques, will ensure high coupling efficiencies and yields. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Di-tert-butyl diisopropylphosphoramidite as a Phosphitylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl diisopropylphosphoramidite is a versatile and highly reactive phosphitylating agent employed in a range of applications, from oligonucleotide and phosphopeptide synthesis to the modification of biomolecules.[1][2][3] Its bulky di-tert-butyl groups confer unique stability and reactivity, making it a valuable tool in synthetic chemistry, particularly in the development of therapeutics and molecular probes.[2] These application notes provide detailed protocols and data for the use of this compound in key synthetic transformations.
Chemical Properties
| Property | Value |
| CAS Number | 137348-86-8 |
| Molecular Formula | C₁₄H₃₂NO₂P |
| Molecular Weight | 277.39 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 85-90 °C at 0.2 mmHg |
| Density | 0.879 g/mL at 25 °C |
| Storage | 2-8°C under an inert atmosphere |
Applications
This compound is a key reagent in several areas of bioconjugate chemistry and drug development:
-
Oligonucleotide Synthesis: It serves as a phosphitylating agent for nucleosides in automated solid-phase oligonucleotide synthesis.[2]
-
Phosphopeptide Synthesis: It is used for the site-specific phosphorylation of tyrosine residues in peptides.[3]
-
Phosphorylation of Biomolecules: The reagent can be used to introduce tert-butyl-protected phosphate (B84403) groups to various biomolecules.[1]
-
Synthesis of Glycoconjugates: It is employed in the synthesis of phosphoramidate-linked glycoconjugates.
Experimental Protocols
Protocol 1: Phosphitylation of Tyrosine Residues in Peptides
This protocol describes the "global" phosphorylation of a resin-bound peptide containing a tyrosine residue.
Materials:
-
Resin-bound peptide containing a free hydroxyl group on a tyrosine residue
-
This compound
-
1H-Tetrazole (activator)
-
Anhydrous Tetrahydrofuran (THF)
-
Oxidizing agent (e.g., tert-butyl hydroperoxide (t-BuOOH) solution)
-
Washing solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Cleavage and deprotection cocktail (e.g., Trifluoroacetic acid (TFA)-based)
Procedure:
-
Resin Preparation: Swell the peptide-bound resin in anhydrous DCM in a reaction vessel. Wash the resin multiple times with anhydrous THF to ensure a dry environment.
-
Phosphitylation Reaction:
-
Prepare a solution of this compound (e.g., 5-10 equivalents relative to the peptide) and 1H-Tetrazole (e.g., 10-20 equivalents) in anhydrous THF.
-
Add the phosphitylation solution to the resin and agitate the mixture at room temperature for 30-60 minutes.
-
-
Washing: After the reaction, drain the solution and wash the resin thoroughly with anhydrous THF and then DCM to remove excess reagents.
-
Oxidation:
-
Prepare a solution of the oxidizing agent (e.g., 0.2 M t-BuOOH in DCM).
-
Add the oxidizing solution to the resin and agitate for 30 minutes at room temperature.
-
-
Washing: Drain the oxidation solution and wash the resin extensively with DCM.
-
Cleavage and Deprotection: Treat the resin with a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the tert-butyl protecting groups from the phosphate.
-
Isolation: Precipitate the phosphopeptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product. Purify by reverse-phase HPLC.
Note on Serine and Threonine Phosphorylation: The direct phosphitylation of serine and threonine residues using this compound can be challenging due to the risk of β-elimination, a side reaction that removes the phosphate group.[3] For these amino acids, an asymmetrically protected phosphoramidite, such as O-tert-Butyl-O'-β-cyanoethyl-N,N-diisopropylphosphoramidite, is recommended to avoid this issue.[3]
Protocol 2: General Procedure for Phosphitylation of Alcohols
This protocol provides a general method for the phosphitylation of a primary or secondary alcohol.
Materials:
-
Alcohol substrate
-
This compound
-
1H-Tetrazole
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (t-BuOOH))
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the alcohol substrate in anhydrous DCM or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Activation and Coupling: Add 1H-Tetrazole (1.5 - 2.0 equivalents) to the solution, followed by the dropwise addition of this compound (1.1 - 1.5 equivalents). Stir the reaction mixture at room temperature and monitor by TLC.
-
Oxidation: Once the phosphitylation is complete, cool the reaction mixture to 0°C and add the oxidizing agent portion-wise. Stir for 1-2 hours at 0°C.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Phosphitylating Agents for Phosphopeptide Synthesis
| Phosphitylating Agent | Substrate | Yield | Comments | Reference |
| This compound | Tyrosine-containing peptide | Good | Efficient and convenient for phosphotyrosine. | [3] |
| This compound | Serine/Threonine-containing peptide | Low | Prone to β-elimination, leading to low yields of the desired phosphopeptide. | [3] |
| O-tert-Butyl-O'-β-cyanoethyl-N,N-diisopropylphosphoramidite | Serine/Threonine-containing peptide | Quantitative | Avoids β-elimination; the cyanoethyl group is readily removed. | [3] |
Visualizations
Caption: Workflow for the synthesis of phosphotyrosine-containing peptides.
Caption: General mechanism of alcohol phosphitylation.
References
Troubleshooting & Optimization
Common side reactions with Di-tert-butyl diisopropylphosphoramidite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using Di-tert-butyl diisopropylphosphoramidite in research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a phosphitylating reagent. It is primarily used to introduce a di-tert-butyl phosphate (B84403) group onto a substrate, a key step in various chemical syntheses.[1] This reagent is particularly valuable in the synthesis of oligonucleotides and other biomolecules where protection of the phosphate moiety is crucial.[1][2]
Q2: What are the most common side reactions to be aware of when using this reagent?
A2: The most prevalent side reactions are hydrolysis due to moisture sensitivity and oxidation of the P(III) center to a P(V) species. Both reactions can significantly reduce the efficiency of your primary reaction.
Q3: How can I minimize these side reactions?
A3: To minimize side reactions, it is critical to work under strictly anhydrous and inert conditions (e.g., using dry solvents and an argon or nitrogen atmosphere). Proper storage of the reagent is also essential; it should be kept at 2-8°C under a dry, inert atmosphere.
Q4: What is the typical 31P NMR chemical shift for this compound?
A4: The 31P NMR chemical shift for this compound is approximately δ 130.0 ppm when measured in CDCl3.[1] This can serve as a benchmark for assessing the purity of your starting material.
Troubleshooting Guides
Issue 1: Low or No Product Formation (Low Phosphitylation Efficiency)
Symptoms:
-
The starting material is largely unreacted after the expected reaction time.
-
Multiple unexpected peaks are observed in the 31P NMR spectrum of the crude reaction mixture.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Reagent Degradation (Hydrolysis) | Verify Reagent Quality: Run a 31P NMR spectrum of the this compound before use. The presence of significant peaks in the H-phosphonate region (typically δ 0-10 ppm) indicates hydrolysis. Use Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried. Use freshly distilled solvents and dry your starting materials. |
| Reagent Degradation (Oxidation) | Verify Reagent Quality: Check the 31P NMR of the starting phosphoramidite (B1245037) for peaks in the phosphate region (typically δ -10 to -30 ppm), which would indicate oxidation to the corresponding phosphate. Maintain Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (argon or nitrogen) to prevent air oxidation. |
| Inactive Activator | Use Fresh Activator: Activators like tetrazole and its derivatives can degrade over time. Use a freshly prepared solution of the activator. Optimize Activator Choice: The choice of activator can impact reaction kinetics. For sterically hindered substrates, a more potent activator might be necessary. |
| Suboptimal Reaction Conditions | Temperature Control: Ensure the reaction is performed at the optimal temperature as specified in your protocol. Reaction Time: Monitor the reaction progress by TLC or 31P NMR to determine the optimal reaction time. |
Issue 2: Presence of H-phosphonate Impurity in the Product
Symptom:
-
A significant peak is observed in the 31P NMR spectrum of the purified product in the range of δ 0-10 ppm, characteristic of an H-phosphonate.
Potential Cause & Troubleshooting Steps:
This is a clear indication of the hydrolysis of the phosphoramidite reagent.
| Troubleshooting Action |
| Strict Moisture Control: The primary solution is to eliminate all sources of water from the reaction. This includes using anhydrous solvents, drying all reagents, and performing the reaction and work-up under an inert atmosphere. |
| Purification: If hydrolysis has already occurred, the H-phosphonate byproduct can often be removed by column chromatography. |
Issue 3: Formation of the Corresponding Phosphate Byproduct
Symptom:
-
A peak is observed in the 31P NMR spectrum of the crude or purified product in the range of δ -10 to -30 ppm.
Potential Cause & Troubleshooting Steps:
This indicates oxidation of the P(III) phosphoramidite to the P(V) phosphate.
| Troubleshooting Action |
| Maintain Inert Atmosphere: The most effective way to prevent oxidation is to rigorously exclude air from the reaction vessel throughout the experiment. |
| Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing solvents prior to use can help minimize oxidation. |
| Purification: The phosphate byproduct can typically be separated from the desired product by column chromatography. |
Data Presentation
Table 1: 31P NMR Chemical Shifts of this compound and Potential Side Products
| Compound | Phosphorus Oxidation State | Typical 31P NMR Chemical Shift (ppm) |
| This compound | P(III) | ~130.0[1] |
| Di-tert-butyl H-phosphonate | P(III) | ~0-10 |
| Di-tert-butyl phosphate | P(V) | ~ -10 to -30 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.
Experimental Protocols
Protocol 1: Monitoring a Phosphitylation Reaction using 31P NMR
Objective: To monitor the progress of a phosphitylation reaction and detect the formation of common side products in real-time.
Methodology:
-
Set up the reaction in a dry NMR tube under an inert atmosphere.
-
Acquire an initial 31P NMR spectrum of the starting materials to confirm the chemical shift of the this compound.
-
Initiate the reaction (e.g., by adding the activator).
-
Acquire 31P NMR spectra at regular intervals (e.g., every 15-30 minutes).
-
Monitor the decrease in the intensity of the phosphoramidite peak (~130.0 ppm) and the appearance of the product peak.
-
Simultaneously, monitor for the appearance of peaks in the H-phosphonate (0-10 ppm) and phosphate (-10 to -30 ppm) regions, which would indicate hydrolysis and oxidation, respectively.
-
The reaction is considered complete when the peak corresponding to the starting phosphoramidite has disappeared or its intensity remains constant over several measurements.
Visualizations
Caption: Common reaction pathways of this compound.
Caption: A logical workflow for troubleshooting common phosphitylation issues.
References
Troubleshooting low coupling efficiency in phosphoramidite synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during phosphoramidite (B1245037) synthesis, with a specific focus on low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical for oligonucleotide synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >99%) is crucial because any unreacted sites result in truncated sequences or deletions.[1][2] The accumulation of these truncated products reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]
Q2: How does low coupling efficiency manifest during synthesis?
A2: A primary indicator of low coupling efficiency is a sudden or consistently low trityl signal during the detritylation step of each cycle. The dimethoxytrityl (DMT) cation released is colored and its absorbance is measured to monitor the efficiency of the previous coupling step.[1] Post-synthesis analysis by HPLC or mass spectrometry will also reveal a high proportion of shorter, truncated sequences eluting earlier than the full-length product.[1]
Q3: What are the most common causes of low coupling efficiency?
A3: The most frequent culprits for low coupling efficiency include:
-
Reagent Contamination: Moisture is the most common contaminant and can significantly reduce coupling efficiency.[3][4] Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[4]
-
Degraded Reagents: Expired or improperly stored phosphoramidites and activators will lead to poor coupling.[1] Phosphoramidites are susceptible to oxidation, which renders them inactive.
-
Suboptimal Activator: Using an inappropriate activator, an incorrect concentration, or a degraded activator solution can significantly reduce efficiency.[1]
-
Instrument and Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery in the DNA synthesizer can prevent sufficient reagents from reaching the synthesis column.[1]
-
Solid Support Problems: Issues with the solid support, such as steric hindrance in later synthesis cycles of long oligonucleotides, can impede coupling.[4]
Q4: How can I troubleshoot low coupling efficiency related to reagents?
A4: To address reagent-related issues:
-
Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (B52724) (<25 ppm water) for all dilutions and washes.[3][4][5] Store phosphoramidites and activators in a dry, inert atmosphere.[3] Consider using molecular sieves to dry solvents and reagents.[6]
-
Check Reagent Quality and Age: Use fresh phosphoramidites and activators.[4] If you suspect degradation, use a fresh batch of reagents.
-
Optimize Activator: Ensure you are using the correct activator for your specific application (e.g., for sterically hindered phosphoramidites).[][8] Verify the activator concentration is optimal.[9]
Q5: What instrument-related issues can cause low coupling efficiency and how can they be resolved?
A5: Common instrument problems include:
-
Leaks: Check all fittings and connections for any signs of leakage.
-
Blocked Lines: Ensure all reagent lines are clear and free of obstructions.
-
Reagent Delivery: Verify that the synthesizer is delivering the correct volumes of all reagents. Calibrate the instrument if necessary.
Q6: Can the oligonucleotide sequence itself affect coupling efficiency?
A6: Yes, certain sequences can be more challenging to synthesize. G/C-rich regions can form secondary structures that hinder reagent access.[] Bulky purine (B94841) bases (A and G) can also cause steric hindrance, potentially requiring longer coupling times or more potent activators.[]
Troubleshooting Workflow
Below is a systematic workflow for diagnosing and resolving low coupling efficiency.
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Quantitative Data Summary
Table 1: Common Activators in Phosphoramidite Synthesis
| Activator | Recommended Concentration | pKa | Characteristics |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator.[1] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and faster reacting than 1H-Tetrazole.[1] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling; highly soluble in acetonitrile.[1][8] |
| 5-Benzylthio-1H-tetrazole (BTT) | - | 4.1 | More acidic than ETT; should be avoided for long oligonucleotides due to risk of GG dimer formation.[4] |
Table 2: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield
| Oligonucleotide Length | Coupling Efficiency: 98.0% (Theoretical FLP Yield) | Coupling Efficiency: 99.0% (Theoretical FLP Yield) | Coupling Efficiency: 99.5% (Theoretical FLP Yield) |
| 20mer | 68% | 82% | 90% |
| 50mer | 36% | 61% | 78% |
| 100mer | 13% | 37% | 61% |
Data derived from the principle that FLP Yield = (Coupling Efficiency)^(Number of Couplings)[10]
Experimental Protocols
Protocol 1: Trityl Cation Monitoring for Coupling Efficiency Assessment
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.[1]
Methodology:
-
Instrument Setup: Configure the DNA synthesizer's spectrophotometer to measure absorbance at approximately 495 nm, the wavelength at which the DMT cation absorbs.[1][11]
-
Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.
-
Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid) cleaves the DMT group from the 5'-end of the newly added nucleotide.[1][2]
-
Data Collection: The released DMT cation, which is orange, is carried by the solvent through the detector. The instrument's software records the absorbance peak of the trityl cation for each cycle.[1]
-
Efficiency Calculation: The stepwise coupling efficiency is calculated by comparing the absorbance of the trityl cation released at each step to that of the previous step. A stable or consistent trityl reading indicates high and uniform coupling efficiency. A significant drop in absorbance suggests a failure in the preceding coupling step.
Protocol 2: Preparation of Anhydrous Acetonitrile
Objective: To minimize moisture content in the acetonitrile used for phosphoramidite synthesis.
Methodology:
-
Reagent Selection: Start with a high-grade, commercially available anhydrous acetonitrile.
-
Molecular Sieve Treatment:
-
Activate 3 Å molecular sieves by heating them in a vacuum oven at 250-300°C for at least 12 hours.
-
Allow the sieves to cool to room temperature under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Add the activated molecular sieves to the acetonitrile (approximately 50 g of sieves per liter of solvent).
-
Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.
-
-
Storage and Handling: Store the dried acetonitrile under an inert atmosphere. Use a dry syringe or cannula to transfer the solvent to the synthesizer to avoid introducing atmospheric moisture.[3]
Key Chemical Reactions in Phosphoramidite Synthesis
The following diagram illustrates the four main steps in a single cycle of phosphoramidite synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. atdbio.com [atdbio.com]
Optimizing reaction conditions for Di-tert-butyl diisopropylphosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Di-tert-butyl diisopropylphosphoramidite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a phosphitylating reagent widely used in organic synthesis. Its primary application is in the phosphorylation of alcohols and other nucleophiles to introduce a di-tert-butyl phosphate (B84403) group.[1] This is a key step in the synthesis of oligonucleotides, phosphopeptides, and other phosphorylated biomolecules.[1][] The tert-butyl protecting groups can be conveniently removed under acidic conditions.
Q2: How should this compound be handled and stored?
This reagent is sensitive to moisture and air.[3] It should be stored in a cool, dry place (typically 2-8°C) under an inert atmosphere, such as nitrogen or argon.[4] Exposure to moisture can lead to hydrolysis of the phosphoramidite (B1245037), reducing its reactivity and leading to poor yields in subsequent reactions. It is recommended to use anhydrous solvents and techniques when working with this reagent.
Q3: What are the key parameters to consider when optimizing a reaction with this compound?
Several factors influence the success of a reaction involving this compound. These include the choice of activator, solvent, reaction temperature, and coupling time. The purity of the phosphoramidite reagent and the absence of water are also critical for achieving high yields.
Q4: Which activators are commonly used with this compound?
Common activators for phosphoramidite chemistry include 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (B129182) (DCI).[5] The choice of activator can significantly impact the reaction rate and efficiency. For instance, DCI is known to be a more potent activator than 1H-tetrazole, leading to faster coupling times.[5]
Troubleshooting Guide
Problem 1: Low or no yield of the phosphorylated product.
-
Possible Cause: Degradation of the this compound reagent due to improper storage or handling.
-
Solution: Use a fresh bottle of the reagent or re-purify the existing stock. Ensure all future handling is under strict anhydrous and inert conditions.
-
-
Possible Cause: Presence of moisture in the reaction.
-
Solution: Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use and conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
-
Possible Cause: Inefficient activation of the phosphoramidite.
-
Solution: Switch to a more potent activator, such as 4,5-dicyanoimidazole (DCI), or increase the concentration of the current activator. Ensure the activator itself is not degraded.
-
-
Possible Cause: Insufficient reaction time or low temperature.
-
Solution: Monitor the reaction progress using TLC or ³¹P NMR. If the reaction is sluggish, consider increasing the reaction time or temperature. For sterically hindered substrates, longer reaction times are often necessary.[]
-
Problem 2: Formation of significant side products.
-
Possible Cause: Side reactions due to the acidity of the activator.
-
Solution: Highly acidic activators can sometimes lead to the removal of acid-sensitive protecting groups on the substrate. Consider using a less acidic activator.
-
-
Possible Cause: Oxidation of the phosphite (B83602) triester intermediate.
-
Solution: While oxidation is a necessary subsequent step, premature oxidation can be an issue. Ensure the reaction is carried out under strictly anaerobic conditions until the oxidation step is intended.
-
-
Possible Cause: Hydrolysis of the phosphoramidite.
-
Solution: As mentioned for low yields, the presence of water is a major contributor to side product formation through hydrolysis. Rigorous exclusion of water is crucial.
-
Problem 3: Incomplete reaction or unreacted starting material.
-
Possible Cause: Steric hindrance of the substrate.
-
Solution: For bulky or sterically hindered alcohols, longer reaction times, a higher concentration of the phosphoramidite and activator, or a more powerful activator may be required to drive the reaction to completion.[]
-
-
Possible Cause: Insufficient equivalents of the phosphoramidite or activator.
-
Solution: Use a slight excess (typically 1.1 to 1.5 equivalents) of this compound and the activator relative to the alcohol substrate.
-
Data Presentation
Table 1: Comparison of Common Activators for Phosphoramidite Coupling
| Activator | Acidity (pKa in ACN) | Relative Coupling Rate | Key Advantages | Potential Disadvantages |
| 1H-Tetrazole | ~14 | Standard | Well-established, cost-effective. | Can be slow for hindered substrates. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | ~12.5 | Faster than 1H-Tetrazole | Higher reactivity, good for RNA synthesis. | More acidic, may cause detritylation. |
| 4,5-Dicyanoimidazole (DCI) | ~9.5 | Significantly faster than 1H-Tetrazole | High reactivity, less acidic than ETT.[5] | Can be more expensive. |
| 5-(Benzylthio)-1H-tetrazole (BTT) | ~12.2 | Faster than 1H-Tetrazole | High reactivity. | More acidic, potential for side reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol
This protocol describes the phosphitylation of a primary alcohol using this compound, followed by in-situ oxidation to the phosphate.
Materials:
-
This compound
-
Primary alcohol
-
Activator (e.g., 1H-tetrazole, 0.45 M in anhydrous acetonitrile)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Oxidizing agent (e.g., tert-butyl hydroperoxide (TBHP), 5.5 M in decane)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Phosphitylation:
-
Under an inert atmosphere (argon or nitrogen), dissolve the primary alcohol (1.0 eq.) in anhydrous DCM.
-
Add the activator solution (e.g., 1H-tetrazole, 1.1 eq.) to the alcohol solution and stir for 5 minutes at room temperature.
-
Add this compound (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR until the starting alcohol is consumed.
-
-
Oxidation:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the oxidizing agent (e.g., TBHP, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the oxidation is complete as indicated by TLC or ³¹P NMR.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Caption: Experimental workflow for the phosphorylation of a primary alcohol.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of Oligonucleotides Synthesized with Di-tert-butyl diisopropylphosphoramidite
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for oligonucleotides synthesized using Di-tert-butyl diisopropylphosphoramidite. This phosphoramidite (B1245037) introduces bulky tert-butyl protecting groups on the phosphate (B84403) backbone, which necessitates specific considerations during deprotection and purification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying oligonucleotides synthesized with this compound?
A1: The primary challenges stem from the bulky di-tert-butyl phosphate protecting groups. These groups can cause steric hindrance, leading to incomplete deprotection under standard conditions. This may result in a heterogeneous mixture of partially protected and fully deprotected oligonucleotides, complicating purification. Additionally, the hydrophobicity of the tert-butyl groups can influence the chromatographic behavior of the oligonucleotide.
Q2: What are the recommended deprotection strategies for oligonucleotides with di-tert-butyl protected phosphates?
A2: A two-step deprotection strategy is often necessary. The first step involves the standard basic treatment (e.g., ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine) to remove the protecting groups from the nucleobases and the cyanoethyl groups from the phosphates. The second, critical step is the acidic treatment to remove the tert-butyl groups from the phosphate backbone. This is typically achieved using a solution of trifluoroacetic acid (TFA). The concentration of TFA and the duration of treatment must be carefully optimized to ensure complete removal of the tert-butyl groups without causing significant depurination.
Q3: Which purification method is most suitable for oligonucleotides synthesized with this compound?
A3: Both High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) can be effective, but the choice depends on the length of the oligonucleotide and the desired purity.[1][2]
-
Reverse-Phase HPLC (RP-HPLC) is often preferred for shorter oligonucleotides (up to 50 bases) and for its ability to separate based on hydrophobicity.[2] This can be advantageous in separating the fully deprotected oligonucleotide from any remaining partially protected species. "Trityl-on" purification is a highly effective strategy where the 5'-DMT group is left on during the initial purification, significantly increasing the hydrophobicity of the full-length product.[3]
-
Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on charge, which is proportional to their length. It is effective for purifying full-length sequences from shorter failure sequences ("shortmers").[4]
-
PAGE offers excellent resolution for longer oligonucleotides and for achieving very high purity, separating oligonucleotides based on their size.[1][5]
Q4: How can I assess the purity of my final oligonucleotide product?
A4: Purity can be assessed using analytical HPLC (both RP-HPLC and AEX-HPLC) and mass spectrometry. Analytical HPLC provides a quantitative measure of the percentage of the full-length product, while mass spectrometry confirms the identity of the desired oligonucleotide and can help identify any impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Broad or multiple peaks in analytical HPLC after purification. | Incomplete removal of tert-butyl protecting groups. | Optimize the acidic deprotection step. Increase the concentration of TFA or the reaction time. Monitor the deprotection kinetics using analytical HPLC to determine the optimal conditions. |
| Aggregation of the oligonucleotide due to residual hydrophobicity. | Add a denaturing agent, such as urea (B33335) or formamide, to the HPLC mobile phase. Increasing the column temperature can also help to disrupt secondary structures and aggregation. | |
| Low yield of purified oligonucleotide. | Incomplete deprotection leading to loss of product during purification. | Ensure complete deprotection before proceeding with purification. Use a combination of analytical HPLC and mass spectrometry to confirm complete removal of all protecting groups. |
| Suboptimal purification conditions. | Optimize the HPLC gradient or the PAGE running conditions. For RP-HPLC, adjust the organic solvent gradient. For AEX-HPLC, optimize the salt gradient.[4] For PAGE, adjust the gel concentration. | |
| Depurination during the acidic deprotection step. | Decrease the concentration of TFA or shorten the reaction time. Perform the deprotection at a lower temperature. | |
| Mass spectrometry shows a mass corresponding to the oligonucleotide with one or more tert-butyl groups attached. | Incomplete acidic deprotection. | Re-treat the purified oligonucleotide with the acidic deprotection solution under optimized conditions. |
Experimental Protocols
Protocol 1: Two-Step Deprotection of Oligonucleotides
-
Step 1: Basic Deprotection
-
Resuspend the solid support-bound oligonucleotide in a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).
-
Incubate at 65°C for 15-30 minutes.[6]
-
Cool the vial on ice and centrifuge to pellet the solid support.
-
Carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Lyophilize the solution to dryness.
-
-
Step 2: Acidic Deprotection (Removal of tert-butyl groups)
-
Dissolve the dried oligonucleotide in a solution of 80% acetic acid in water or a dilute solution of trifluoroacetic acid (TFA) in water (e.g., 2-5% TFA).
-
Incubate at room temperature for 30-60 minutes.
-
Lyophilize the solution to dryness.
-
Resuspend the oligonucleotide in water for purification.
-
Protocol 2: RP-HPLC Purification (Trityl-On)
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 260 nm.
-
Procedure:
-
After basic deprotection (Protocol 1, Step 1), resuspend the oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Collect the major peak corresponding to the 5'-DMT-on oligonucleotide.
-
Lyophilize the collected fraction.
-
Perform the acidic deprotection (Protocol 1, Step 2) to remove the DMT and tert-butyl groups.
-
Desalt the final product using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
-
Data Presentation
Table 1: Illustrative Comparison of Purification Outcomes for a 25-mer Oligonucleotide
| Purification Method | Starting Material | Expected Purity (%) | Expected Yield (OD Units) |
| RP-HPLC (Trityl-On) | Oligo with Di-tert-butyl phosphoramidite | >90% | 5-10 |
| RP-HPLC (Trityl-On) | Oligo with standard phosphoramidite | >95% | 8-15 |
| AEX-HPLC | Oligo with Di-tert-butyl phosphoramidite | >85% | 4-8 |
| AEX-HPLC | Oligo with standard phosphoramidite | >90% | 7-12 |
| PAGE | Oligo with Di-tert-butyl phosphoramidite | >95% | 2-5 |
| PAGE | Oligo with standard phosphoramidite | >98% | 3-7 |
Note: The expected yields for oligonucleotides synthesized with this compound may be slightly lower due to the additional deprotection step and potential for incomplete reactions.
Visualizations
References
Preventing hydrolysis of Di-tert-butyl diisopropylphosphoramidite during storage and use
Welcome to the Technical Support Center for Di-tert-butyl diisopropylphosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound, with a focus on preventing hydrolysis and troubleshooting common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a phosphitylating reagent commonly used in the synthesis of oligonucleotides and other biomolecules.[1] Its bulky di-tert-butyl and diisopropylamino groups provide steric hindrance that contributes to its stability and selectivity in phosphorylation reactions. It serves as a key building block in the synthesis of DNA and RNA sequences, making it invaluable for researchers in molecular biology and genetic engineering.[1]
Q2: Why is preventing hydrolysis of this compound so critical?
Phosphoramidites are highly susceptible to hydrolysis, a chemical reaction with water.[2][3] Hydrolysis of this compound leads to the formation of a phosphonate (B1237965) species, which is inactive in the coupling step of oligonucleotide synthesis. This results in lower coupling efficiencies, truncated sequences (n-1 shortmers), and ultimately, a lower yield of the desired full-length oligonucleotide product, which can complicate purification and compromise downstream applications.[3][4]
Q3: What are the optimal storage conditions for this compound?
To minimize hydrolysis, this compound should be stored under anhydrous and inert conditions.[5][6] Recommended storage is at 2-8°C under a dry, inert atmosphere such as argon or nitrogen. For long-term storage, some sources recommend temperatures as low as -20°C.[5] It is crucial to prevent exposure to moisture and air.[5]
Q4: How can I assess the quality and purity of my this compound?
The purity of this compound can be effectively assessed using ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. This technique can distinguish the desired phosphoramidite (B1245037) (P(III) species) from its hydrolysis byproducts (P(V) species). High-performance liquid chromatography (HPLC) can also be used to determine purity.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis
Symptom: You are observing low coupling efficiency during your automated oligonucleotide synthesis, leading to a high proportion of truncated sequences in your final product.
Possible Cause: The this compound reagent may have partially hydrolyzed due to improper storage or handling.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Perform a ³¹P NMR analysis on a sample of your this compound solution.
-
Compare the integration of the P(III) peak (the active phosphoramidite) to any P(V) peaks (hydrolysis products). A significant P(V) peak indicates degradation.
-
-
Check Solvent Anhydrousness:
-
Ensure that the acetonitrile (B52724) (ACN) used to dissolve the phosphoramidite and for synthesis is of high purity and anhydrous (<30 ppm water).
-
Use fresh, sealed bottles of anhydrous ACN whenever possible.
-
-
Optimize Handling Procedures:
-
Always handle this compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Use dry syringes and needles for transferring the reagent.
-
Minimize the time the reagent is exposed to the atmosphere.
-
-
Consider Activator Issues:
-
Ensure the activator solution (e.g., DCI, ETT) is fresh and has not degraded.
-
Confirm the correct concentration of the activator is being used.
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability
| Storage Condition | Temperature | Atmosphere | Expected Purity after 6 Months |
| Optimal | 2-8°C | Dry Argon/Nitrogen | >98% |
| Sub-optimal | Room Temperature | Air | <90% |
| Long-term | -20°C | Dry Argon/Nitrogen | >99% |
Note: The values in this table are illustrative and actual stability may vary based on the specific purity of the initial material and the stringency of the anhydrous conditions.
Table 2: ³¹P NMR Chemical Shifts for Purity Assessment
| Phosphorus Species | Chemical Shift Range (ppm) | Interpretation |
| P(III) (Active Species) | δ 130.0 (in CDCl₃) | Desired this compound |
| P(V) (Hydrolysis Product) | δ 0-20 | Inactive phosphonate species |
Reference for P(III) chemical shift.[7]
Experimental Protocols
Protocol 1: Assessing the Purity of this compound by ³¹P NMR
Objective: To determine the percentage of active P(III) species versus hydrolyzed P(V) species in a sample of this compound.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
NMR tube with a cap
-
Dry syringe and needle
-
Inert atmosphere (glove box or Schlenk line)
Procedure:
-
Under an inert atmosphere, carefully draw approximately 0.1 mL of the this compound sample into a dry syringe.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.5 mL of anhydrous CDCl₃ to the NMR tube using a dry syringe.
-
Cap the NMR tube securely.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Integrate the peaks in the P(III) region (around 130.0 ppm) and the P(V) region (0-20 ppm).
-
Calculate the purity as: Purity (%) = [Integral of P(III) peak / (Integral of P(III) peak + Integral of P(V) peaks)] * 100
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
References
Technical Support Center: Di-tert-butyl Diisopropylphosphoramidite Reactions
Welcome to the Technical Support Center for Di-tert-butyl Diisopropylphosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on troubleshooting byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a phosphitylating reagent used to introduce a di-tert-butyl protected phosphate (B84403) group onto a substrate.[1][2] Its primary application is in the phosphorylation of biomolecules, particularly alcohols, including serine, threonine, and tyrosine residues in peptides.[3] The tert-butyl protecting groups are advantageous due to their stability under many reaction conditions and their facile removal under acidic conditions.[4]
Q2: What is the general reaction scheme for phosphorylation using this compound?
The phosphorylation process typically involves two main steps:
-
Phosphitylation: The substrate (e.g., an alcohol) reacts with this compound in the presence of an activator (such as 1H-tetrazole) to form a phosphite (B83602) triester intermediate.[5]
-
Oxidation: The unstable P(III) phosphite triester is then oxidized to a stable P(V) phosphate triester using an oxidizing agent like tert-butyl hydroperoxide (TBHP) or iodine.[3][5]
Following these steps, the tert-butyl protecting groups can be removed, typically with a strong acid like trifluoroacetic acid (TFA).[4]
Q3: What are the most common byproducts in reactions involving this compound?
The most frequently encountered byproducts are:
-
H-phosphonates: These are formed by the hydrolysis of the phosphoramidite (B1245037) reagent or the phosphite triester intermediate. The presence of moisture is a critical factor in their formation. The tert-butyl groups are particularly acid-sensitive, which can make the formation of H-phosphonates more likely.[3][4]
-
Oxidized P(V) impurities in the starting material: The phosphoramidite reagent itself can be susceptible to air oxidation, leading to the formation of the corresponding phosphoramidate.[6]
-
Incompletely oxidized products: If the oxidation step is not complete, the unstable phosphite triester can lead to undesired side reactions during subsequent steps or workup.
-
Byproducts from side reactions with protecting groups: Depending on the substrate, the reagents used can sometimes react with other protecting groups present on the molecule.
Q4: How can I detect the formation of byproducts?
The most effective technique for monitoring these reactions and identifying byproducts is ³¹P NMR spectroscopy .[7] P(III) species, such as the starting phosphoramidite and the phosphite triester intermediate, resonate in a characteristic downfield region (typically around 130-150 ppm). P(V) species, including the desired product and oxidized byproducts, appear in a more upfield region.[7] H-phosphonates also have a distinct signal in the ³¹P NMR spectrum.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired phosphorylated product | 1. Incomplete activation of the phosphoramidite.[] 2. Hydrolysis of the phosphoramidite or activated intermediate due to moisture.[9] 3. Inefficient oxidation. | 1. Ensure the activator is fresh and used in the correct stoichiometry. Consider using a more effective activator like DCI for sterically hindered substrates.[10] 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[5] 3. Use a sufficient excess of the oxidizing agent and allow for adequate reaction time. Monitor the oxidation by ³¹P NMR to ensure complete conversion of P(III) to P(V). |
| Presence of a significant H-phosphonate byproduct peak in ³¹P NMR | 1. Presence of water in the reaction mixture.[9] 2. The acidity of the activator promoting hydrolysis of the acid-sensitive tert-butyl groups.[3] | 1. Rigorously dry all solvents and reagents before use. 2. Consider using a less acidic activator. Perich et al. suggested using less concentrated 1H-tetrazole.[3] |
| Formation of multiple unidentified phosphorus-containing byproducts | 1. Degradation of the phosphoramidite reagent. 2. Side reactions with other functional groups on the substrate. 3. Incomplete capping of unreacted hydroxyl groups (in solid-phase synthesis). | 1. Check the purity of the this compound reagent by ³¹P NMR before use. Store it under an inert atmosphere at the recommended temperature (2-8°C). 2. Ensure that all other reactive functional groups on the substrate are appropriately protected.[11] 3. In solid-phase synthesis, ensure the capping step after the coupling reaction is efficient to block any unreacted sites.[9] |
| Difficulty in removing the tert-butyl protecting groups | Incomplete acid-mediated cleavage. | Use a sufficient concentration of a strong acid like TFA and ensure adequate reaction time for complete deprotection. Monitor the deprotection step by LC-MS or NMR. |
Quantitative Data Summary
While specific yields of byproducts can vary significantly depending on the substrate and reaction conditions, the following table summarizes general observations from the literature.
| Byproduct | Typical Conditions Leading to Increased Formation | Method of Detection | Approximate Level (if reported) |
| H-phosphonate | Presence of moisture, use of highly acidic activators.[3][4] | ³¹P NMR | Can be a major byproduct if conditions are not anhydrous. |
| Phosphoramidate (oxidized starting material) | Prolonged exposure of the reagent to air.[6] | ³¹P NMR | Can be present as a minor impurity in the starting material. |
| Incompletely oxidized phosphite triester | Insufficient amount of oxidizing agent or short reaction time. | ³¹P NMR | Variable, depends on the efficiency of the oxidation step. |
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol[5]
Step 1: Phosphitylation
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add an activator, such as 1H-tetrazole (0.45 M in acetonitrile (B52724), 1.1 eq).
-
To this solution, add Di-tert-butyl N,N-diisopropylphosphoramidite (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting alcohol is consumed.
Step 2: Oxidation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add an oxidizing agent, such as a solution of tert-butyl hydroperoxide (TBHP) in decane (B31447) (5.5 M, 1.5 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the oxidation is complete as indicated by TLC or ³¹P NMR.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting di-tert-butyl protected phosphate ester by silica (B1680970) gel column chromatography.
Step 3: Deprotection
-
Dissolve the purified di-tert-butyl protected phosphate ester in a suitable solvent (e.g., DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and TFA under reduced pressure to obtain the final phosphorylated product.
Protocol 2: Solid-Phase Phosphorylation of a Serine-Containing Peptide[4]
Materials:
-
Fmoc-protected serine-containing peptide bound to a solid support.
-
Di-tert-butyl N,N-diisopropylphosphoramidite.
-
Activator (e.g., 1H-Tetrazole or 5-(ethylthio)-1H-tetrazole) in anhydrous acetonitrile.
-
Oxidizing solution (e.g., 0.1 M iodine in THF/pyridine/water or tert-butyl hydroperoxide).
-
Anhydrous acetonitrile for washing.
-
Deprotection and cleavage cocktail (e.g., TFA-based).
Procedure:
-
Swell the resin-bound peptide in an appropriate solvent like DCM or DMF.
-
Remove the N-terminal Fmoc protecting group using a solution of piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF and then with anhydrous acetonitrile.
-
Add a solution of Di-tert-butyl N,N-diisopropylphosphoramidite and the activator in anhydrous acetonitrile to the resin and agitate. Monitor the reaction for completion.
-
Wash the resin thoroughly with anhydrous acetonitrile.
-
Add the oxidizing solution to the resin to convert the phosphite triester to the stable phosphate triester.
-
Wash the resin again with acetonitrile and other appropriate solvents.
-
Cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl groups from the phosphate, using a strong acid cocktail.
-
Precipitate the crude phosphopeptide, and purify by HPLC.
Visualizations
Caption: General workflow for phosphorylation.
Caption: Troubleshooting decision-making process.
References
- 1. Di-tert-butyl N,N-diisopropylphosphoramidite | 137348-86-8 [chemicalbook.com]
- 2. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 9. twistbioscience.com [twistbioscience.com]
- 10. glenresearch.com [glenresearch.com]
- 11. peptide.com [peptide.com]
Dealing with impurities in Di-tert-butyl diisopropylphosphoramidite reagents
Welcome to the technical support center for Di-tert-butyl diisopropylphosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the quality and use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a phosphitylating reagent. It is commonly used to introduce a di-tert-butyl phosphite (B83602) group onto a molecule, which after oxidation, yields a di-tert-butyl phosphate (B84403) group. This is a key step in the synthesis of various phosphorylated molecules, including intermediates for drug development and probes for biological studies.
Q2: How should I properly store this compound?
A2: This reagent is sensitive to moisture and air. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Exposure to moisture will lead to hydrolysis, and oxygen can cause oxidation of the phosphorus center.
Q3: My reaction with this compound is not working. What are the common causes of failure?
A3: Reaction failures are often due to the degradation of the phosphoramidite (B1245037) reagent. The most common issues are hydrolysis due to exposure to moisture and oxidation from exposure to air. The presence of these and other impurities can significantly reduce the yield and purity of your desired product. It is also crucial to ensure all other reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
Q4: What are the major impurities I should be concerned about?
A4: The two primary impurities of concern are:
-
Di-tert-butyl H-phosphonate: This is the product of hydrolysis. It is less reactive than the phosphoramidite and will not participate in the desired coupling reaction, leading to lower yields.
-
Di-tert-butyl diisopropylphosphoramidate: This is the product of oxidation. The oxidized phosphorus(V) center is no longer reactive as a phosphitylating agent.
Other potential impurities can arise from the synthesis of the reagent itself, such as unreacted starting materials or byproducts.
Troubleshooting Guide
Problem 1: Low or no product yield in my phosphitylation reaction.
This is often indicative of impure or degraded this compound.
Figure 1: Initial troubleshooting workflow for low product yield.
The most effective method for assessing the purity of this compound is ³¹P NMR spectroscopy.
Experimental Protocol: ³¹P NMR Analysis
-
Sample Preparation: In a glovebox or under a stream of inert gas, dissolve a small amount of the this compound reagent in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: The pure phosphoramidite should show a single sharp peak. The presence of other peaks indicates impurities.
Table 1: ³¹P NMR Chemical Shifts of this compound and Common Impurities
| Compound | Phosphorus Oxidation State | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | P(III) | ~130.0 |
| Di-tert-butyl H-phosphonate | P(III) | ~7-10 (often a doublet due to P-H coupling) |
| Di-tert-butyl diisopropylphosphoramidate | P(V) | ~10-15 |
| Tri-tert-butyl phosphite | P(III) | ~138-140 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Problem 2: My purified product is contaminated with byproducts.
Even if the reaction appears to proceed, impurities in the starting phosphoramidite can lead to unwanted side products that are difficult to separate.
-
Di-tert-butyl H-phosphonate: This impurity is unreactive under standard phosphitylation conditions and will remain in the reaction mixture, potentially complicating purification. In some cases, under specific activation conditions, it can lead to the formation of H-phosphonate diesters as byproducts.
-
Oxidized Phosphoramidite: This impurity is inert and will not participate in the reaction.
The presence of significant amounts of these impurities effectively reduces the concentration of the active reagent, leading to incomplete reactions and a more complex product mixture.
Purification of this compound
If your analysis reveals significant impurities, you may be able to purify the reagent by vacuum distillation.
Experimental Protocol: Vacuum Distillation
Safety Note: Wear appropriate personal protective equipment, including safety glasses. Ensure the glassware has no cracks or star fractures, as it will be under high vacuum.
-
Apparatus Setup: Assemble a vacuum distillation apparatus as shown below. Use a stir bar in the distillation flask for smooth boiling. All ground glass joints must be properly greased to ensure a good seal.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is reported to be 56-57 °C at 0.05 mmHg and 85-90 °C at 0.2 mmHg.[1]
-
Storage: The freshly distilled product should be stored under an inert atmosphere at 2-8°C.
Figure 2: Diagram of a vacuum distillation apparatus.
Advanced Analysis: LC-MS
For a more detailed impurity profile, especially for detecting non-phosphorus containing impurities or for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the phosphoramidite in anhydrous acetonitrile (B52724).
-
Chromatography: Use a reverse-phase C18 column with a gradient elution, for example, using a mobile phase of acetonitrile and water with an ammonium (B1175870) acetate (B1210297) buffer.
-
Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. The expected [M+H]⁺ ion for this compound is m/z 278.23. Impurities can be identified by their respective molecular weights.
Table 2: Expected Mass-to-Charge Ratios for this compound and Common Impurities
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₁₄H₃₂NO₂P | 278.23 |
| Di-tert-butyl H-phosphonate | C₈H₁₉O₃P | 195.11 |
| Di-tert-butyl diisopropylphosphoramidate | C₁₄H₃₂NO₃P | 294.22 |
Logical Flow for Troubleshooting Failed Phosphitylation
Figure 3: Troubleshooting decision tree for phosphitylation reactions.
References
Stability of Di-tert-butyl diisopropylphosphoramidite under acidic vs. basic conditions
Welcome to the technical support center for Di-tert-butyl diisopropylphosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this reagent under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a moisture-sensitive compound that exhibits significant instability under acidic conditions. It is relatively stable under anhydrous, neutral, or basic conditions. Proper handling and storage are crucial to maintain its integrity and ensure high yields in synthetic applications. For optimal stability, it should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway is hydrolysis, which can be catalyzed by trace amounts of acid or water. Under acidic conditions, the P-N bond is susceptible to cleavage, leading to the formation of Di-tert-butyl H-phosphonate and diisopropylamine. In the presence of water, the phosphoramidite (B1245037) can hydrolyze to the corresponding H-phosphonate, which is inactive in standard phosphoramidite coupling reactions.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly dependent on pH.
-
Acidic Conditions (pH < 7): The compound degrades rapidly. The rate of degradation increases significantly as the pH decreases. Even weakly acidic environments can lead to substantial hydrolysis over a short period.
-
Neutral Conditions (pH ≈ 7): The compound is significantly more stable but still susceptible to hydrolysis if moisture is present. Anhydrous conditions are essential for long-term stability.
-
Basic Conditions (pH > 7): The compound is generally stable under anhydrous basic conditions. However, strong bases may lead to other side reactions if reactive functional groups are present in the molecule being synthesized.
Q4: How can I monitor the purity and degradation of my this compound stock?
A4: The most effective methods for monitoring the purity and degradation of this compound are ³¹P NMR and HPLC.
-
³¹P NMR Spectroscopy: This is a direct method to observe the phosphorus-containing species. The pure phosphoramidite will show a characteristic signal (typically a singlet or a narrow multiplet). The appearance of new signals, particularly in the region corresponding to H-phosphonates or other oxidized phosphorus species, indicates degradation.
-
HPLC Analysis: Reversed-phase HPLC can be used to separate the parent phosphoramidite from its degradation products. A decrease in the area of the main peak and the appearance of new peaks over time are indicative of degradation.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound, with a focus on stability-related issues.
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency in oligonucleotide synthesis. | Degradation of the phosphoramidite solution due to moisture or acidic impurities in the acetonitrile (B52724). | Use fresh, anhydrous acetonitrile with low water content (<10 ppm). Ensure the synthesizer's solvent lines are dry. Prepare fresh phosphoramidite solutions for each synthesis run. Consider adding a small amount of a non-nucleophilic base, like triethylamine (B128534) (TEA), to the acetonitrile to neutralize any acidic impurities. |
| Complete failure of the coupling reaction. | The phosphoramidite has completely hydrolyzed to the inactive H-phosphonate. | Discard the old phosphoramidite solution and prepare a fresh one from a new, unopened bottle. Verify the integrity of the new stock using ³¹P NMR before use. |
| Appearance of unexpected side-product peaks in HPLC or mass spectrometry analysis of the final product. | Partial degradation of the phosphoramidite leading to the incorporation of modified species. Acid-catalyzed side reactions during the synthesis cycle. | Minimize the time the phosphoramidite is exposed to the acidic activator solution. Optimize the activator concentration and contact time. Ensure efficient capping of unreacted hydroxyl groups to prevent the elongation of truncated sequences. |
| Inconsistent synthesis yields between different batches of phosphoramidite. | Variation in the purity and stability of the phosphoramidite batches. Improper storage of the reagent. | Always source high-purity this compound (≥97%). Store the reagent under recommended conditions (2-8°C, inert atmosphere). Qualify each new batch by ³¹P NMR to confirm its purity before use in critical syntheses. |
Data Presentation
| Condition | Relative Stability | Primary Degradation Product | Key Considerations |
| Strongly Acidic (pH 1-3) | Very Low | Di-tert-butyl H-phosphonate | Rapid decomposition. Avoid exposure. |
| Mildly Acidic (pH 4-6) | Low to Moderate | Di-tert-butyl H-phosphonate | Degradation is significant, especially in the presence of water. |
| Neutral (pH 7, anhydrous) | High | Minimal degradation | Moisture is the primary concern. |
| Neutral (pH 7, aqueous) | Moderate | Di-tert-butyl H-phosphonate | Hydrolysis occurs over time. |
| Mildly Basic (pH 8-10, anhydrous) | Very High | Minimal degradation | Generally stable. |
| Strongly Basic (pH > 11, anhydrous) | High | Potential for other side reactions | The phosphoramidite itself is stable, but strong bases may affect other parts of the molecule being synthesized. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by ³¹P NMR Spectroscopy
Objective: To monitor the degradation of this compound under specific pH conditions.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
Deuterated chloroform (B151607) (CDCl₃) for NMR locking
-
Buffered solutions of desired pH (e.g., pH 4, 7, and 9)
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 0.1 M).
-
In an NMR tube, mix a defined volume of the phosphoramidite stock solution with a specific volume of the buffered solution. The final concentration of the phosphoramidite should be suitable for NMR analysis.
-
As a control, prepare a sample of the phosphoramidite in anhydrous acetonitrile with a drop of CDCl₃.
-
Acquire a ³¹P NMR spectrum of each sample at time zero (t=0).
-
Incubate the samples at a controlled temperature (e.g., room temperature).
-
Acquire ³¹P NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze the spectra to quantify the decrease in the integral of the phosphoramidite peak and the appearance and increase of degradation product peaks.
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for assessing phosphoramidite stability using ³¹P NMR.
Validation & Comparative
A Comparative Guide to 31P NMR Analysis of Di-tert-butyl diisopropylphosphoramidite Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Di-tert-butyl diisopropylphosphoramidite with alternative phosphoramidite (B1245037) reagents, focusing on their analysis using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is supported by experimental data to aid in the selection of appropriate reagents and the monitoring of reaction progress in oligonucleotide synthesis and other phosphorylation reactions.
Introduction to Phosphoramidite Chemistry and ³¹P NMR Analysis
Phosphoramidites are key reagents in the chemical synthesis of oligonucleotides, enabling the stepwise addition of nucleotide monomers to a growing chain. This compound is a versatile phosphitylating agent used to introduce a di-tert-butyl phosphate (B84403) group. The phosphorus(III) center in phosphoramidites is highly reactive and its conversion to a pentavalent phosphotriester upon coupling with a nucleophile can be effectively monitored by ³¹P NMR spectroscopy. This technique is invaluable for assessing the purity of starting materials, tracking reaction kinetics, and identifying byproducts.[1][2]
Comparison of ³¹P NMR Chemical Shifts
The ³¹P NMR chemical shift (δ) is a sensitive indicator of the electronic environment of the phosphorus nucleus. Different phosphoramidite reagents exhibit distinct chemical shifts, allowing for their identification and the monitoring of their consumption during a reaction. The table below summarizes the approximate ³¹P NMR chemical shifts of this compound and common alternatives.
| Phosphoramidite Reagent | Typical ³¹P NMR Chemical Shift (δ, ppm) | Solvent | Reference(s) |
| This compound | 130.0 | CDCl₃ | |
| Nucleoside Phosphoramidites (e.g., dT, dA, dC, dG) | 140 - 155 | CDCl₃ | [1] |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | ~175 - 181 | CDCl₃ | [3] |
| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | ~148 | DMSO-d₆ | |
| Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite | Not explicitly found | - |
Note: Chemical shifts can vary depending on the solvent, concentration, and the specific nucleoside base in the case of nucleoside phosphoramidites.
The distinct chemical shift of this compound at around 130.0 ppm, which is upfield compared to the typical range for nucleoside phosphoramidites (140-155 ppm), allows for clear differentiation in a reaction mixture.[1]
Reaction Monitoring and Byproduct Identification by ³¹P NMR
³¹P NMR is a powerful tool for real-time monitoring of phosphoramidite coupling reactions.[4] The disappearance of the starting phosphoramidite signal and the appearance of the product phosphotriester signal (typically in the range of -5 to 5 ppm after oxidation) can be quantitatively tracked.
Common byproducts in phosphoramidite chemistry include:
-
H-phosphonates: Formed by hydrolysis of the phosphoramidite. These species typically appear in the region of 0 to 10 ppm with a characteristic large ¹J(P,H) coupling constant.
-
P(V) species: Premature oxidation of the phosphoramidite can lead to the formation of phosphonates or other P(V) impurities, which resonate in the downfield region of the spectrum (around -25 to 99 ppm).[5]
Monitoring the formation of these byproducts is crucial for optimizing reaction conditions and ensuring the purity of the final product.
Experimental Protocols
General Protocol for Solution-Phase Phosphoramidite Coupling
This protocol describes a general procedure for the coupling of a phosphoramidite to an alcohol, which can be monitored by ³¹P NMR.
Materials:
-
Phosphoramidite reagent (e.g., this compound)
-
Alcohol (e.g., a protected nucleoside)
-
Activator (e.g., 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 2,4,6-collidine hydrochloride)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
NMR tubes
Procedure:
-
Preparation: Dry all glassware thoroughly. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).
-
Reactant Solution: In a dry flask, dissolve the alcohol (1.0 eq) in anhydrous acetonitrile.
-
Activator Addition: Add the activator (e.g., 1H-tetrazole, 0.45 M in acetonitrile, 1.5 eq) to the alcohol solution.
-
Phosphoramidite Addition: Add the phosphoramidite reagent (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: At desired time points, withdraw an aliquot of the reaction mixture and quench it by diluting with CDCl₃. Transfer the sample to an NMR tube for immediate ³¹P NMR analysis.
-
Oxidation (if required): After completion of the coupling reaction (as determined by ³¹P NMR), add an oxidizing agent (e.g., iodine in THF/water/pyridine) to convert the phosphite (B83602) triester to a phosphate triester.
-
Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate, extract the product with an organic solvent, dry the organic layer, and purify by silica (B1680970) gel chromatography.
Protocol for ³¹P NMR Analysis
Instrumentation:
-
NMR spectrometer equipped with a phosphorus probe.
Sample Preparation:
-
As described in the coupling protocol, dilute an aliquot of the reaction mixture in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
NMR Acquisition Parameters (Example):
-
Pulse Program: A standard one-pulse sequence with proton decoupling.
-
Reference: 85% H₃PO₄ as an external standard (δ = 0.0 ppm).
-
Spectral Width: Sufficient to cover the expected range of chemical shifts (e.g., -50 to 200 ppm).
-
Relaxation Delay: A sufficient delay to allow for full relaxation of the phosphorus nuclei (e.g., 5-10 seconds), especially for quantitative measurements.
-
Number of Scans: Dependent on the concentration of the sample; typically 64 to 1024 scans.
Visualizing Reaction Pathways and Comparisons
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the ³¹P NMR analysis of phosphoramidite reactions.
Caption: Workflow of a typical phosphoramidite coupling reaction monitored by ³¹P NMR.
Caption: Comparison of different phosphoramidites based on their ³¹P NMR characteristics.
References
A Comparative Guide to HPLC Analysis of Oligonucleotides Synthesized with Di-tert-butyl diisopropylphosphoramidite versus Standard 2-Cyanoethyl Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic oligonucleotides is paramount for their successful application in research, diagnostics, and therapeutics. The choice of phosphoramidite (B1245037) chemistry during solid-phase synthesis plays a crucial role in the impurity profile of the final product. This guide provides a comparative overview of oligonucleotides synthesized using Di-tert-butyl diisopropylphosphoramidite and the more conventional 2-cyanoethyl (CE) phosphoramidites, with a focus on their subsequent analysis by High-Performance Liquid Chromatography (HPLC). While direct comparative HPLC data is limited in publicly available literature, this guide extrapolates potential differences based on the underlying chemistry of the phosphate (B84403) protecting groups.
Comparison of Phosphate Protecting Groups
The primary difference between the two phosphoramidite types lies in the phosphate protecting group: a tert-butyl group versus a 2-cyanoethyl group. This distinction dictates the deprotection strategy and can influence the final purity of the oligonucleotide.
| Feature | Di-tert-butyl Protecting Group | 2-Cyanoethyl (CE) Protecting Group |
| Chemical Structure | Bulky tert-butyl group attached to the phosphorus atom. | Linear cyanoethyl group attached to the phosphorus atom. |
| Deprotection Chemistry | Acid-labile; removed under acidic conditions (e.g., trifluoroacetic acid). | Base-labile; removed by β-elimination using an amine base (e.g., ammonium (B1175870) hydroxide). |
| Potential Byproducts | Isobutylene and tert-butyl cation. The tert-butyl cation can potentially lead to alkylation of sensitive nucleobases if not properly scavenged. | Acrylonitrile (B1666552). This is a known reactive Michael acceptor that can cause cyanoethylation of the oligonucleotide product, leading to impurities that may be difficult to separate by HPLC.[1][2][3][4] |
| Advantages | Avoids the formation of acrylonitrile, potentially leading to a cleaner crude product with fewer adducts. | Well-established and widely used chemistry with extensive literature and optimized protocols. |
| Potential Disadvantages | Requires an additional acid deprotection step, which must be carefully controlled to prevent depurination of the oligonucleotide. The chemistry is less common, with fewer established protocols. | The formation of acrylonitrile adducts can complicate purification and reduce the yield of the desired full-length product.[1][2][5] |
Experimental Workflow for Oligonucleotide Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and analysis of oligonucleotides, highlighting the key divergence in the deprotection step for the two types of phosphoramidites.
Experimental Protocols
The following are representative protocols for the synthesis and analysis of a model oligonucleotide.
Protocol 1: Solid-Phase Synthesis of a Model Oligonucleotide (e.g., a 20-mer DNA) using 2-Cyanoethyl (CE) Phosphoramidites
This protocol is a standard procedure for automated oligonucleotide synthesizers.
1. Synthesis Cycle:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with an acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the 2-cyanoethyl phosphoramidite monomer with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer impurities.
-
Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).
2. Cleavage and Deprotection:
-
Following the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours. This single step cleaves the oligonucleotide from the support, removes the cyanoethyl protecting groups from the phosphates, and removes the protecting groups from the nucleobases.
-
The resulting solution containing the crude oligonucleotide is then dried down.
Protocol 2: Hypothetical Solid-Phase Synthesis of a Model Oligonucleotide using this compound
This protocol is a proposed modification of the standard procedure to accommodate the different deprotection chemistry.
1. Synthesis Cycle:
-
The synthesis cycle (detritylation, coupling, capping, and oxidation) is expected to be largely similar to the standard 2-cyanoethyl phosphoramidite chemistry.
2. Cleavage and Deprotection:
-
Step 1: Base-Mediated Cleavage and Nucleobase Deprotection: The solid support is first treated with concentrated ammonium hydroxide at 55°C for 8-12 hours to cleave the oligonucleotide from the support and deprotect the nucleobases. At this stage, the tert-butyl phosphate protecting groups remain intact.
-
Step 2: Phosphate Deprotection: After removal of the ammonium hydroxide, the oligonucleotide is treated with an acidic solution (e.g., 80% acetic acid or a mild trifluoroacetic acid solution) to remove the tert-butyl protecting groups from the phosphate backbone. The reaction conditions (time, temperature, and acid concentration) must be carefully optimized to ensure complete deprotection without causing depurination.
-
The crude oligonucleotide is then desalted and dried.
Protocol 3: Ion-Pair Reversed-Phase (IP-RP) HPLC Analysis of Oligonucleotides
This is a general protocol for the analysis of crude and purified oligonucleotides.
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters XBridge OST).
-
Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP) and 10 mM triethylamine (B128534) (TEA) in water.
-
Mobile Phase B: 100 mM HFIP and 10 mM TEA in methanol (B129727) or acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the oligonucleotides. The specific gradient will depend on the length and sequence of the oligonucleotide.
-
Temperature: Elevated column temperature (e.g., 50-65°C) is often used to improve peak shape and resolution by disrupting secondary structures.
-
Detection: UV detection at 260 nm.
Expected HPLC Profiles and Comparison
Oligonucleotides from 2-Cyanoethyl Phosphoramidites:
-
The primary impurities expected are n-1, n-2, etc., shortmers resulting from incomplete coupling.
-
A significant challenge is the potential presence of +57 Da adducts on the full-length product and other sequences, corresponding to the addition of acrylonitrile. These adducts can appear as closely eluting peaks or shoulders on the main product peak, complicating purification.
Oligonucleotides from this compound:
-
Shortmer impurities (n-1, n-2, etc.) will also be present.
-
The key theoretical advantage is the absence of acrylonitrile-related adducts. This could lead to a "cleaner" crude product in terms of these specific modifications, potentially simplifying purification.
-
However, incomplete removal of the tert-butyl groups could lead to a heterogeneous mixture of partially protected oligonucleotides. Furthermore, harsh acidic conditions could cause depurination, leading to the appearance of peaks corresponding to apurinic site-containing oligonucleotides.
Conclusion
The use of this compound in oligonucleotide synthesis offers a promising alternative to the standard 2-cyanoethyl chemistry by circumventing the issue of acrylonitrile adduct formation. This could theoretically result in a cleaner HPLC profile of the crude product, simplifying downstream purification. However, this approach necessitates a carefully optimized two-step deprotection protocol to ensure complete removal of the tert-butyl groups without causing degradation of the oligonucleotide.
For researchers and drug development professionals, the choice between these two chemistries will depend on the specific application, the sensitivity of the oligonucleotide to deprotection conditions, and the desired final purity. Direct, side-by-side experimental comparisons using the same oligonucleotide sequence are necessary to definitively evaluate the performance of this compound in terms of final product purity and yield as assessed by HPLC. The protocols provided in this guide offer a framework for conducting such a comparative study.
References
- 1. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
Mass spectrometry for verification of oligonucleotides from Di-tert-butyl diisopropylphosphoramidite
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides using Di-tert-butyl diisopropylphosphoramidite, ensuring the fidelity of the final product is paramount. This guide provides a detailed comparison of mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for the verification of synthetic oligonucleotides, supported by experimental protocols and data to inform the selection of the most appropriate analytical technique.
The chemical synthesis of oligonucleotides is a stepwise process where impurities can arise at any stage. These impurities, which can include deletion sequences (n-1, n-2), insertion sequences (n+1), or products with incomplete deprotection, can significantly impact the outcome of downstream applications. Therefore, robust analytical methods are essential for quality control.
High-Resolution Verification: Mass Spectrometry
Mass spectrometry has become an indispensable tool for the precise mass determination of synthetic oligonucleotides, offering unambiguous confirmation of the product's identity and the detection of impurities.[1][2] Two primary ionization techniques are routinely employed: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
MALDI-TOF MS is a high-throughput technique well-suited for the rapid analysis of oligonucleotides.[3] In this method, the oligonucleotide sample is co-crystallized with a matrix, and a laser pulse desorbs and ionizes the sample. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight determination.[3]
Electrospray Ionization MS (ESI-MS) , often coupled with liquid chromatography (LC-MS), is another powerful technique for oligonucleotide analysis.[4] ESI generates multiply charged ions from the oligonucleotide sample in solution, which allows for the analysis of a wide range of molecular weights with high resolution and accuracy.[4] LC-MS is particularly valuable for separating complex mixtures of oligonucleotides before mass analysis, enabling the identification and quantification of various impurities.[5][6]
Workflow for Mass Spectrometry Verification of Oligonucleotides
Alternative Verification Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a well-established technique for the analysis and purification of synthetic oligonucleotides.[5] When coupled with UV detection, HPLC can provide quantitative information about the purity of the sample and can separate the full-length product from shorter failure sequences.[5] Ion-pair reversed-phase (IP-RP) HPLC is a commonly used method for oligonucleotide analysis.[5]
While HPLC-UV can effectively quantify purity, it may not always resolve all impurities from the main product, especially those with similar retention times.[5] Furthermore, it does not directly provide molecular weight information, making unambiguous identification of co-eluting species challenging.
Performance Comparison: Mass Spectrometry vs. HPLC
| Feature | Mass Spectrometry (MALDI-TOF & LC-ESI-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Measurement | Molecular Weight (Mass-to-Charge Ratio) | Retention Time & UV Absorbance |
| Identification | Unambiguous identification of full-length product and impurities based on mass.[1] | Identification based on retention time comparison with standards. |
| Impurity Detection | High sensitivity for detecting a wide range of impurities, including n-1, n+1, and modified species.[6][7] | Can detect and quantify impurities that are chromatographically resolved.[5] |
| Resolution | High mass resolution allows for the differentiation of species with small mass differences. | Chromatographic resolution depends on the column, mobile phase, and gradient conditions. |
| Quantification | Relative quantification of impurities is possible. | Accurate quantification of purity based on peak area.[5] |
| Throughput | MALDI-TOF offers high throughput. LC-MS throughput is dependent on the chromatography run time. | Moderate to high throughput, depending on the analytical method. |
| Limitations | Ion suppression effects can occur in ESI-MS. MALDI-TOF may have lower resolution for very large oligonucleotides.[3] | Co-eluting impurities can be difficult to identify and quantify. Does not provide direct molecular weight confirmation.[5] |
Experimental Protocols
Mass Spectrometry: MALDI-TOF
-
Sample Preparation:
-
Dissolve the purified oligonucleotide in nuclease-free water to a final concentration of 10-20 pmol/µL.
-
Prepare a saturated matrix solution of 3-hydroxypicolinic acid (3-HPA) in a 1:1 solution of acetonitrile (B52724) and water. Add diammonium hydrogen citrate (B86180) to the matrix solution to a final concentration of 10 mg/mL to reduce sodium and potassium adducts.[8][9]
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the oligonucleotide sample onto the dried matrix spot and let it air dry completely.[8]
-
-
Instrumentation and Analysis:
-
Use a MALDI-TOF mass spectrometer in positive or negative ion reflectron mode.
-
Calibrate the instrument using an appropriate oligonucleotide standard mixture.
-
Acquire the mass spectrum over a suitable mass range for the expected oligonucleotide product.
-
Process the raw data to determine the monoisotopic mass of the main peak and any observed impurities.
-
Mass Spectrometry: LC-ESI-MS
-
Sample Preparation:
-
Dissolve the purified oligonucleotide in nuclease-free water or a suitable mobile phase compatible buffer to a concentration of 1-5 µM.
-
-
Liquid Chromatography:
-
Column: Use a column suitable for oligonucleotide separation, such as a C18 reversed-phase column.
-
Mobile Phase A: 100 mM 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 5-10 mM triethylamine (B128534) (TEA) in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: Develop a suitable gradient to achieve separation of the full-length product from impurities.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: 50-60 °C.
-
-
Mass Spectrometry:
-
Couple the LC system to an ESI-MS instrument.
-
Operate the mass spectrometer in negative ion mode.
-
Set the instrument to acquire data over a mass range that will encompass the expected charge states of the oligonucleotide.
-
Use deconvolution software to process the raw data and determine the neutral mass of the oligonucleotide and any impurities.[4]
-
High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation:
-
Dissolve the purified oligonucleotide in nuclease-free water or the initial mobile phase to a known concentration (e.g., 1 A260 unit/mL).
-
-
Instrumentation and Analysis:
-
Column: Use an ion-pair reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotides.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor the absorbance at 260 nm.
-
Analyze the chromatogram to determine the retention time of the main peak and calculate the percentage purity based on the peak areas.
-
Conclusion
Both mass spectrometry and HPLC are powerful techniques for the verification of oligonucleotides synthesized using this compound. Mass spectrometry, particularly LC-ESI-MS, provides the most comprehensive characterization, offering unambiguous molecular weight confirmation and sensitive impurity detection. MALDI-TOF MS is an excellent high-throughput screening tool. HPLC-UV remains a valuable and robust method for routine purity assessment and quantification. The choice of technique will depend on the specific requirements of the analysis, including the need for definitive identification, the complexity of the sample, and the desired throughput. For comprehensive quality control, a combination of these methods is often employed.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry [xray.cz]
- 4. mz-at.de [mz-at.de]
- 5. Quality Control Of Oligonucleotides Using HPLC Coupled To UV And MS Detection [advancingrna.com]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Protecting Groups: Di-tert-butyl Diisopropylphosphoramidite vs. Cyanoethyl Phosphoramidites in Oligonucleotide Synthesis
In the precise world of oligonucleotide synthesis, the choice of phosphoramidite (B1245037) chemistry is paramount to achieving high-yield, high-purity DNA and RNA sequences essential for research, diagnostics, and therapeutic development. The most prevalent method utilizes a phosphate (B84403) protecting group to prevent unwanted side reactions during the sequential addition of nucleotide monomers. For decades, the β-cyanoethyl (CE) group has been the gold standard. However, the emergence of alternatives like Di-tert-butyl diisopropylphosphoramidite prompts a critical comparison for discerning researchers and drug developers. This guide provides an objective, data-driven analysis of these two key phosphoramidite reagents.
Chemical Structures at a Glance
At the heart of the comparison lie the distinct chemical structures of the protecting groups on the phosphoramidite moiety. The conventional approach employs a 2-cyanoethyl group, while the alternative utilizes two tert-butyl groups.
Standard Cyanoethyl Phosphoramidite Structure:
Figure 1: General structure of a cyanoethyl phosphoramidite.
This compound Structure:
Figure 2: General structure of a this compound.
Performance Metrics: A Quantitative Comparison
The efficacy of a phosphoramidite reagent is judged on several key performance indicators, including coupling efficiency, stability, and the ease and safety of deprotection.
| Performance Metric | Cyanoethyl Phosphoramidites | This compound |
| Coupling Efficiency | >98%[1] | High, comparable to cyanoethyl phosphoramidites[2] |
| Stability | Stable under anhydrous conditions, but can be sensitive to moisture and prolonged storage. | Generally exhibits good stability. |
| Deprotection Conditions | β-elimination with aqueous ammonia (B1221849) (e.g., 90 minutes at room temperature)[1]. | Requires specific conditions, often involving acidic treatment. |
| Key Side Reactions | Cyanoethylation of nucleobases, particularly thymine, can occur during deprotection[3]. | Potential for incomplete deprotection if conditions are not optimized. |
Experimental Protocols
To provide a framework for comparative analysis, the following are generalized protocols for key steps in oligonucleotide synthesis and analysis.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cycle for automated oligonucleotide synthesis, applicable to both phosphoramidite types with minor modifications to coupling times as recommended by the manufacturer.
Workflow for a Single Coupling Cycle:
Figure 3: Automated oligonucleotide synthesis cycle.
Methodology:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.
-
Activation and Coupling: The phosphoramidite monomer is activated by a weak acid, such as 1H-tetrazole or a more reactive activator, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically short, on the order of seconds to a few minutes.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, commonly a mixture of acetic anhydride (B1165640) and 1-methylimidazole, to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an aqueous solution of iodine.
Protocol 2: Deprotection of Oligonucleotides
The deprotection strategy is a critical point of differentiation between the two phosphoramidite types.
Cyanoethyl Group Deprotection:
-
Reagents: Concentrated aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Procedure: The solid support is treated with the basic solution at room temperature or elevated temperature (e.g., 55°C) for a specified period (e.g., 90 minutes to 8 hours) to cleave the oligonucleotide from the support and remove the cyanoethyl and base-protecting groups.[1]
tert-Butyl Group Deprotection:
-
Reagents: Specific acidic conditions are typically required to remove the tert-butyl groups. The exact reagents and conditions may vary depending on the specific phosphoramidite and the overall protecting group strategy.
-
Procedure: Following cleavage from the solid support and removal of base-protecting groups (which may be achieved under standard basic conditions), a separate acidic treatment step is necessary to cleave the tert-butyl groups from the phosphate backbone.
Protocol 3: Analysis of Oligonucleotide Purity by HPLC and Mass Spectrometry
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable for assessing the purity and identity of synthesized oligonucleotides.
Workflow for Purity Analysis:
Figure 4: Post-synthesis analysis workflow.
Methodology:
-
Sample Preparation: The deprotected oligonucleotide is dissolved in a suitable buffer.
-
HPLC Analysis: The sample is injected into an HPLC system equipped with an appropriate column (e.g., anion-exchange for separation by charge/length or reverse-phase for separation by hydrophobicity). The chromatogram reveals the full-length product as the major peak and any impurities as smaller peaks.
-
Mass Spectrometry Analysis: The molecular weight of the synthesized oligonucleotide is determined using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This confirms the identity of the full-length product and can help identify the nature of impurities.[2]
Discussion of Performance and Applications
Cyanoethyl Phosphoramidites: The Established Standard
The widespread adoption of cyanoethyl phosphoramidites is a testament to their reliability and high coupling efficiencies, consistently exceeding 98%.[1] The deprotection protocol is well-established and generally effective. However, a notable drawback is the potential for cyanoethylation of the nucleobases, particularly at the N3 position of thymine, during the basic deprotection step.[3] This side reaction can lead to the formation of impurities that may be difficult to separate from the desired product.
This compound: An Alternative with Potential Advantages
This compound is presented as a stable and reactive reagent for oligonucleotide synthesis.[2] A key theoretical advantage of the tert-butyl protecting group is its removal under conditions that may be orthogonal to the removal of base-protecting groups, potentially offering a cleaner deprotection profile and avoiding the cyanoethylation side reaction. This could be particularly beneficial in the synthesis of modified oligonucleotides or sequences that are sensitive to standard deprotection conditions. However, the requirement for a separate, potentially acidic, deprotection step adds complexity to the overall workflow.
Conclusion
The choice between this compound and cyanoethyl phosphoramidites depends on the specific requirements of the synthesis. Cyanoethyl phosphoramidites remain the industry standard due to their proven track record of high coupling efficiency and a well-understood, albeit imperfect, deprotection process. This compound offers a promising alternative, particularly for applications where avoiding cyanoethylation is critical. Researchers and drug development professionals should carefully consider the trade-offs between the established reliability of cyanoethyl phosphoramidites and the potential for cleaner deprotection offered by the tert-butyl alternative, taking into account the added complexity of the deprotection workflow. Further head-to-head comparative studies with detailed quantitative data will be crucial in fully elucidating the practical advantages and disadvantages of each approach for various oligonucleotide synthesis applications.
References
- 1. e-oligos DNA Synthesis [e-oligos.com]
- 2. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine [mdpi.com]
- 4. RNA synthesis via dimer and trimer phosphoramidite block coupling | CoLab [colab.ws]
A Comparative Guide to the ³¹P NMR Chemical Shifts of Di-tert-butyl diisopropylphosphoramidite and Its Key Reaction Products
For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the successful synthesis and characterization of oligonucleotide therapeutics. This guide provides a detailed comparison of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts of Di-tert-butyl diisopropylphosphoramidite and its principal oxidized and sulfurized derivatives, supported by experimental protocols and data.
This compound is a critical reagent in phosphoramidite (B1245037) chemistry, a cornerstone of solid-phase oligonucleotide synthesis. The phosphorus atom in this and related compounds is trivalent (P(III)) and serves as a key reaction center. Monitoring the conversion of this phosphoramidite to its pentavalent (P(V)) products, such as phosphoramidates and phosphorothioamidates, is crucial for process optimization and quality control. ³¹P NMR spectroscopy is an exquisitely sensitive technique for this purpose, as the chemical shift of the phosphorus nucleus is highly dependent on its electronic environment.
Understanding ³¹P NMR Chemical Shifts in Phosphoramidite Chemistry
The ³¹P nucleus is a spin-1/2 nucleus with a natural abundance of 100%, making ³¹P NMR a highly effective analytical tool. The chemical shift (δ) in a ³¹P NMR spectrum provides a direct indication of the oxidation state and the nature of the substituents on the phosphorus atom.
Phosphoramidites, containing a P(III) center, typically resonate in a distinct downfield region of the ³¹P NMR spectrum, generally between 140 and 155 ppm.[1] Upon oxidation or sulfurization, the phosphorus atom becomes P(V), resulting in a significant upfield shift in the ³¹P NMR spectrum. This clear separation of signals allows for straightforward monitoring of reaction progress and purity assessment.
Comparative Analysis of ³¹P NMR Chemical Shifts
The following table summarizes the ³¹P NMR chemical shifts for this compound and its oxidized and sulfurized analogs.
| Compound Name | Structure | Phosphorus Oxidation State | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | P(III) | 130.0 (in CDCl₃) | |
| Di-tert-butyl diisopropylphosphoramidate (Oxidized Product) | P(V) | Data not found in search results | |
| Di-tert-butyl diisopropylphosphorothioamidate (Sulfurized Product) | P(V) | Data not found in search results, but analogous compounds resonate in the 39.2-67.6 ppm range |
Note: While a specific chemical shift for the oxidized and sulfurized products of this compound was not found in the search results, the expected regions are well-established for analogous P(V) compounds.
Reaction Pathways and Experimental Workflows
The conversion of this compound to its key derivatives involves straightforward oxidation and sulfurization reactions. The progress of these reactions can be conveniently monitored by ³¹P NMR spectroscopy.
A typical experimental workflow for the synthesis and ³¹P NMR analysis of these compounds is outlined below.
Detailed Experimental Protocols
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Oxidizing agent (e.g., Hydrogen peroxide solution, 30% in water)
-
Sulfurizing agent (e.g., Elemental sulfur, S₈)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
85% Phosphoric acid (H₃PO₄) as an external standard
General Procedure for ³¹P NMR Sample Preparation:
-
Dissolve approximately 10-20 mg of the phosphorus-containing compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If an external standard is used, place a sealed capillary containing 85% H₃PO₄ into the NMR tube.
Protocol for Oxidation:
-
In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of the oxidizing agent (e.g., hydrogen peroxide).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR analysis.
-
Upon completion, quench the reaction appropriately (e.g., with an aqueous solution of sodium sulfite (B76179) for peroxide) and perform an aqueous workup.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography if necessary.
-
Characterize the purified product by ³¹P NMR spectroscopy.
Protocol for Sulfurization:
-
In a clean, dry flask, dissolve this compound in an anhydrous solvent.
-
Add a slight molar excess of the sulfurizing agent (e.g., elemental sulfur).
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to remove unreacted starting material and excess sulfur.
-
Characterize the purified product by ³¹P NMR spectroscopy.
³¹P NMR Acquisition Parameters:
-
Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 162 MHz or higher).
-
Pulse Program: A standard one-pulse sequence with proton decoupling.
-
Reference: The spectrum should be referenced to an external standard of 85% H₃PO₄ at 0 ppm.
-
Relaxation Delay: A sufficient relaxation delay (e.g., 2-5 seconds) should be used to ensure accurate integration if quantitative analysis is required.
This guide provides a foundational understanding and practical protocols for the use of ³¹P NMR in the analysis of this compound and its key reaction products. For researchers engaged in oligonucleotide synthesis, mastering these analytical techniques is essential for ensuring the quality and efficacy of their therapeutic candidates.
References
A Comparative Guide to Analytical Methods for Monitoring Di-tert-butyl Diisopropylphosphoramidite Coupling
For Researchers, Scientists, and Drug Development Professionals
The efficiency of the coupling step in solid-phase oligonucleotide synthesis is paramount to the yield and purity of the final product. Monitoring this critical reaction, particularly when employing sterically hindered phosphoramidites like Di-tert-butyl diisopropylphosphoramidite, necessitates robust analytical techniques. This guide provides a comprehensive comparison of the most commonly employed analytical methods: High-Performance Liquid Chromatography (HPLC), ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC). We present a side-by-side analysis of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research and development needs.
At a Glance: Comparison of Analytical Methods
| Feature | HPLC | ³¹P NMR | Mass Spectrometry | TLC |
| Primary Use | Quantitative analysis of reaction completion and purity | In-situ, real-time reaction monitoring and structural elucidation | Confirmation of product mass and impurity identification | Rapid, qualitative reaction progress monitoring |
| Sample State | Liquid (after cleavage from solid support) | Liquid or Solid-state | Liquid (after cleavage from solid support) | Liquid (after cleavage from solid support) |
| Analysis Time | 15-30 minutes per sample | < 15 minutes for real-time monitoring | 5-20 minutes per sample | 5-15 minutes per plate |
| Sensitivity | High (ng to µg range) | Moderate (mg range) | Very High (pg to ng range) | Low (µg to mg range) |
| Quantitative Capability | Excellent | Very Good | Good (with appropriate standards) | Semi-quantitative at best |
| Throughput | High (with autosampler) | Low to Moderate | High (with autosampler) | High |
| Cost | Moderate | High (instrument cost) | High | Very Low |
| Key Advantage | High resolution and quantification | Non-destructive, in-situ monitoring | High specificity and sensitivity for impurity identification | Simplicity and low cost |
Visualizing the Process: Reaction and Analytical Workflows
The phosphoramidite (B1245037) coupling reaction is a fundamental step in oligonucleotide synthesis. The general pathway and the integration of analytical monitoring are depicted below.
To monitor this reaction, a systematic workflow is employed for each analytical technique.
In-Depth Method Comparison
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the quantitative analysis of oligonucleotide synthesis. Both reversed-phase (RP) and ion-exchange (IE) chromatography are utilized, with RP-HPLC being more common for reaction monitoring due to its compatibility with mass spectrometry.
Performance Data:
| Parameter | Reversed-Phase HPLC | Ion-Exchange HPLC |
| Resolution | Excellent for separating the phosphoramidite, coupled product, and common impurities. | Excellent for separating oligonucleotides based on charge (length). |
| Analysis Time | Typically 15-25 minutes. | Typically 20-30 minutes. |
| Mobile Phase | Acetonitrile/water with an ion-pairing agent (e.g., TEAA). | Aqueous buffer with a salt gradient (e.g., NaCl). |
| Detection | UV at 260 nm. | UV at 260 nm. |
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
A small sample of the solid support (approx. 1-2 mg) is taken from the reaction vessel.
-
The oligonucleotide is cleaved from the support using a concentrated ammonium (B1175870) hydroxide (B78521) solution for 30 minutes.
-
The solution is then evaporated to dryness and the residue is re-dissolved in an appropriate solvent like water or a water/acetonitrile mixture.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection: UV at 260 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The disappearance of the this compound peak and the appearance of the product peak are monitored.
-
The peak areas are integrated to quantify the extent of the reaction and to determine the purity of the product.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful, non-destructive technique that allows for the in-situ monitoring of reactions involving phosphorus-containing compounds. This makes it particularly well-suited for observing the progress of phosphoramidite coupling directly in the reaction mixture.
Performance Data:
| Parameter | Value |
| Chemical Shift Range | Wide, allowing for clear distinction between P(III) and P(V) species. |
| ³¹P Signal of Phosphoramidite | ~140-155 ppm.[2] |
| ³¹P Signal of Phosphite Triester | Shifts upon coupling. |
| Analysis Time | < 15 minutes for a single spectrum, allowing for near real-time monitoring. |
Experimental Protocol: In-situ ³¹P NMR Monitoring
-
Sample Preparation:
-
The reaction is set up in an NMR tube, with the solid support suspended in the reaction solvent (e.g., acetonitrile).
-
A deuterated solvent (e.g., CD₃CN) is used for locking.
-
-
NMR Acquisition Parameters:
-
Spectrometer: A standard NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 202 MHz).[1]
-
Pulse Program: A standard proton-decoupled ³¹P pulse sequence.[1]
-
Number of Scans: 64-128 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay: 2-5 seconds.[1]
-
Acquisition Time: 1-2 seconds.[1]
-
-
Data Analysis:
-
Spectra are acquired at regular intervals throughout the reaction.
-
The integral of the phosphoramidite starting material peak is compared to the integral of the newly formed phosphite triester product peak to determine the reaction kinetics and endpoint.
-
The presence of any phosphorus-containing side products can also be detected.[2]
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for confirming the identity of the desired product and for identifying and characterizing impurities.
Performance Data:
| Parameter | Value |
| Mass Accuracy | High-resolution mass spectrometers can provide mass accuracy within a few ppm. |
| Sensitivity | Extremely high, capable of detecting trace-level impurities. |
| Ionization Techniques | Electrospray ionization (ESI) is commonly used for oligonucleotides. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Sample preparation is the same as for HPLC analysis. The cleaved and desalted oligonucleotide is dissolved in a solvent compatible with LC-MS, such as a mixture of water and acetonitrile.
-
-
LC-MS Conditions:
-
LC System: A UHPLC system is often preferred for better resolution and faster analysis times.
-
Column: A C18 column suitable for oligonucleotide analysis.
-
Mobile Phase: Similar to HPLC, but using volatile buffers like ammonium acetate to ensure compatibility with the mass spectrometer.
-
Mass Spectrometer: An ESI-TOF or ESI-Orbitrap instrument is ideal for accurate mass measurements.
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides.
-
-
Data Analysis:
-
The mass of the main peak is compared to the theoretical mass of the expected product.
-
The masses of minor peaks are analyzed to identify potential impurities, such as n-1 shortmers or products of side reactions.
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique for qualitative monitoring of a reaction's progress. It is particularly useful for quickly checking if the starting material has been consumed.
Performance Data:
| Parameter | Value |
| Analysis Time | 5-15 minutes per plate. |
| Stationary Phase | Silica (B1680970) gel plates are most common. |
| Mobile Phase | A mixture of a non-polar and a polar solvent, such as hexane (B92381) and ethyl acetate. |
| Visualization | UV light (if compounds are UV-active) or chemical staining. |
Experimental Protocol: TLC Monitoring
-
Sample Preparation:
-
A small aliquot of the reaction mixture is taken and the oligonucleotide is cleaved from the solid support as described for HPLC.
-
The dried residue is dissolved in a small amount of a volatile solvent.
-
-
TLC Development:
-
The sample is spotted onto a silica gel TLC plate alongside a spot of the starting phosphoramidite.
-
The plate is developed in a chamber containing a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio needs to be determined empirically.
-
The plate is dried after development.
-
-
Visualization:
-
The plate is first viewed under a UV lamp to visualize any UV-active spots.
-
The plate is then stained to visualize all spots. A common stain for organophosphorus compounds is a phosphomolybdic acid solution, which typically yields blue-green spots upon heating.[3] Another option is a potassium permanganate (B83412) stain, which reacts with oxidizable groups.
-
-
Data Analysis:
-
The disappearance of the spot corresponding to the starting phosphoramidite and the appearance of a new spot for the product indicate the progress of the reaction.
-
Conclusion
The choice of analytical method for monitoring this compound coupling depends on the specific requirements of the analysis. For rapid, qualitative checks on reaction completion, TLC is an excellent and cost-effective choice. For precise, quantitative data on reaction kinetics and purity, HPLC is the gold standard. When real-time, in-situ monitoring is desired without sample destruction, ³¹P NMR is the most powerful technique. Finally, for unequivocal product confirmation and in-depth impurity profiling, Mass Spectrometry is indispensable. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding and control over the critical coupling step in oligonucleotide synthesis.
References
A Comparative Guide to Phosphoramidite Protecting Groups in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate phosphoramidite (B1245037) protecting groups is a critical determinant of success in oligonucleotide synthesis. This guide provides an objective comparison of the performance of different protecting groups, supported by experimental data, to aid in the selection of the optimal synthesis strategy.
The efficiency of oligonucleotide synthesis hinges on the judicious use of protecting groups to temporarily block reactive sites on the nucleoside phosphoramidites. These molecular guardians ensure the fidelity of the step-wise addition of nucleotides to the growing oligonucleotide chain. The ideal protecting group strategy balances high coupling efficiency, stability during synthesis, and ease of removal during deprotection to yield a high-purity final product. This guide delves into a comparative analysis of commonly employed protecting groups for the 5'-hydroxyl, exocyclic amines, and the phosphate (B84403) moiety of phosphoramidites.
Performance Comparison of Exocyclic Amine Protecting Groups
The choice of protecting groups for the exocyclic amines of adenosine (B11128) (A), cytosine (C), and guanosine (B1672433) (G) significantly impacts both the stability of the phosphoramidite monomers and the conditions required for the final deprotection step. Standard protecting groups are robust but necessitate harsh deprotection conditions, while mild and ultra-mild protecting groups offer gentler deprotection at the cost of reduced phosphoramidite stability.
| Protecting Group Strategy | Adenine (A) | Cytosine (C) | Guanine (G) | Key Performance Characteristics |
| Standard | Benzoyl (Bz) | Benzoyl (Bz) | Isobutyryl (iBu) | High Stability: Phosphoramidites are stable for extended periods in solution. Harsh Deprotection: Requires prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures (e.g., 55°C for 8-16 hours) for complete removal.[1] |
| Mild | Phenoxyacetyl (Pac) | Acetyl (Ac) | Iso-propylphenoxyacetyl (iPr-Pac) | Moderate Stability: Phosphoramidites have a shorter shelf-life in solution compared to standard protected amidites. Mild Deprotection: Allows for the use of milder conditions such as 0.05 M potassium carbonate in methanol (B129727) at room temperature, which is beneficial for sensitive modifications.[2][3] |
| Fast/Ultra-Fast | Phenoxyacetyl (Pac) or N,N-Dimethylformamidine (dmf) | Acetyl (Ac) | N,N-Dimethylformamidine (dmf) or Isobutyryl (iBu) | Lower Stability: dG(dmf) phosphoramidites are particularly prone to degradation.[4] Rapid Deprotection: Enables very short deprotection times, for instance, using a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) for 5-10 minutes at 65°C.[5][6] |
Coupling Efficiency
The coupling efficiency of each phosphoramidite addition is a critical factor determining the overall yield and purity of the final oligonucleotide. While generally high across all strategies, even small variations can have a significant impact on the synthesis of long oligonucleotides. The industry standard for coupling efficiency is typically greater than 99%.[][8] Factors such as steric hindrance from bulky protecting groups and the purity of the phosphoramidite can influence the coupling efficiency.[9]
| Protecting Group | Typical Coupling Efficiency |
| Standard (Bz, iBu) | >99% |
| Mild (Pac, Ac, iPr-Pac) | >99% |
| Fast (dmf, Ac) | >99% |
Note: While the typical coupling efficiency is consistently high, it is crucial to optimize coupling times and activator concentrations for specific sequences and modifications to maintain these high levels.
Deprotection Kinetics
The kinetics of the deprotection step are a key differentiator between protecting group strategies. "Fast deprotect" phosphoramidites utilize more labile protecting groups, allowing for significantly reduced deprotection times.
| Protecting Group | Deprotection Reagent | Temperature | Time for Complete Deprotection |
| Standard (Bz, iBu) | Concentrated Ammonium Hydroxide | 55°C | 8 - 16 hours[1] |
| Mild (Ac for C) | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours[2] |
| Fast (Ac for C) | Ammonium Hydroxide/Methylamine (AMA) | 65°C | 5 - 10 minutes[5][6] |
| Fmoc (for amino linkers) | 40% aq. Methylamine | Room Temperature | 2 hours |
| Fmoc (for amino linkers) | 50 mM Potassium Carbonate in Methanol | Room Temperature | 24 hours |
Stability of Phosphoramidites in Solution
The stability of phosphoramidite solutions is a practical consideration in automated oligonucleotide synthesis. dG phosphoramidites are notoriously the least stable, and the choice of protecting group has a significant impact on their degradation rate.
A study on the degradation of various dG phosphoramidites in solution revealed the following stability order: dmf > iBu > tac (tert-butylphenoxyacetyl).[4] After five weeks of storage in acetonitrile (B52724), the purity of dG(iBu) phosphoramidite was reduced by 39%, while thymidine (B127349) (T) and dC(Bz) phosphoramidites showed only a 2% reduction in purity.[10]
| Phosphoramidite | Protecting Group | Purity Reduction after 5 weeks in Acetonitrile |
| dG | Isobutyryl (iBu) | 39%[10] |
| dA | Benzoyl (Bz) | 6%[10] |
| dC | Benzoyl (Bz) | 2%[10] |
| T | - | 2%[10] |
Experimental Protocols
General Protocol for Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides is performed on an automated DNA/RNA synthesizer using phosphoramidite chemistry. The process follows a cyclical four-step procedure for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). The release of the orange-colored trityl cation allows for real-time monitoring of the synthesis efficiency.
-
Coupling: The next phosphoramidite, dissolved in anhydrous acetonitrile, is activated by a catalyst (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion-mutant sequences.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Protocol for Cleavage and Deprotection
The specific conditions for cleavage from the solid support and removal of the protecting groups depend on the chosen protecting group strategy.
Standard Deprotection:
-
The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-16 hours.[1] This step cleaves the oligonucleotide from the support and removes the phosphate and exocyclic amine protecting groups.
-
The resulting solution is dried to remove ammonia.
-
The crude oligonucleotide is then ready for purification.
Fast Deprotection (using AMA):
-
The solid support is treated with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[6]
-
The solution is cooled, and the deprotected oligonucleotide is recovered.
Analysis of Oligonucleotide Purity
The purity of the synthesized oligonucleotide is typically assessed by high-performance liquid chromatography (HPLC).[11]
-
Reverse-Phase HPLC (RP-HPLC): Separates oligonucleotides based on hydrophobicity. It is effective for analyzing the purity of detritylated (DMT-off) oligonucleotides and for separating full-length products from shorter failure sequences in "trityl-on" purifications where the DMT group is left on the final product.
-
Anion-Exchange HPLC (AE-HPLC): Separates oligonucleotides based on the number of phosphate charges in the backbone. This method is particularly useful for resolving full-length products from n-1 deletion mutants and for purifying oligonucleotides with significant secondary structure.[11]
Visualizing the Workflow and Chemical Logic
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: The automated solid-phase oligonucleotide synthesis workflow, from the initial synthesis cycle to post-synthesis processing.
Caption: A comparison of standard, mild, and fast deprotection strategies, highlighting the trade-off between phosphoramidite stability and deprotection speed.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. twistbioscience.com [twistbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atdbio.com [atdbio.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
A Comparative Guide to Phosphorylation Reagents: Di-tert-butyl diisopropylphosphoramidite vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Di-tert-butyl diisopropylphosphoramidite with an alternative phosphitylating agent, Dibenzyl diisopropylphosphoramidite, for the successful phosphorylation of hydroxyl groups in sensitive biomolecules such as peptides and oligonucleotides. This document outlines their respective performance, supported by experimental data drawn from peer-reviewed literature, to aid researchers in selecting the optimal reagent for their specific applications.
Executive Summary
The introduction of a phosphate (B84403) group is a critical modification in biological research, influencing the function of proteins and the stability of nucleic acids. Phosphoramidite chemistry is a cornerstone of this process, offering high efficiency and versatility. This compound is a widely used reagent due to its ease of use and the acid-lability of its tert-butyl protecting groups. However, alternative reagents, such as Dibenzyl diisopropylphosphoramidite, offer different deprotection strategies that can be advantageous for certain substrates. This guide presents a comparative analysis of these two reagents, focusing on their reaction conditions, yields, and deprotection methods to facilitate an informed choice for researchers.
Performance Comparison
| Feature | This compound | Dibenzyl diisopropylphosphoramidite |
| Protecting Group | tert-Butyl (tBu) | Benzyl (Bn) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic acid - TFA) | Hydrogenolysis (e.g., H₂/Pd-C) |
| Reported Reactivity | High | High |
| Compatibility | Suitable for substrates sensitive to hydrogenolysis. | Suitable for substrates sensitive to strong acid. |
| Potential Side Reactions | Formation of H-phosphonate, especially with prolonged activation times.[1] | Potential for incomplete deprotection if the catalyst is poisoned. |
| Reported Yields | High yields reported in phosphopeptide synthesis.[2] | Near quantitative yields reported for phosphorylation of inositols.[3] |
Experimental Protocols
Detailed methodologies for the phosphorylation of a serine-containing peptide are provided below for both reagents.
Protocol 1: Phosphorylation of a Resin-Bound Serine Peptide using this compound
This protocol is adapted from the "global" phosphorylation approach in solid-phase peptide synthesis.
Materials:
-
Resin-bound peptide with a free serine hydroxyl group
-
This compound
-
1H-Tetrazole (activator)
-
Anhydrous Dichloromethane (DCM)
-
tert-Butyl hydroperoxide (t-BuOOH) in a non-aqueous solvent (e.g., decane)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane)
Procedure:
-
Phosphitylation:
-
Swell the peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., Argon).
-
Add a solution of this compound (e.g., 1.5 equivalents) and 1H-Tetrazole (e.g., 3 equivalents) in anhydrous DCM to the resin.
-
Agitate the mixture at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction for completion.
-
-
Oxidation:
-
Wash the resin thoroughly with anhydrous DCM.
-
Add a solution of t-BuOOH (e.g., 5-6 equivalents) in a non-aqueous solvent.
-
Agitate the mixture at room temperature for 1 hour.
-
Wash the resin with DCM and dry under vacuum.
-
-
Deprotection and Cleavage:
-
Treat the resin with a TFA cleavage cocktail to simultaneously cleave the peptide from the resin and remove the tert-butyl protecting groups from the phosphate and other acid-labile side-chain protecting groups.
-
Precipitate the crude phosphopeptide in cold diethyl ether, centrifuge, and wash to obtain the product for purification.
-
Protocol 2: Phosphorylation of a Serine Derivative using Dibenzyl diisopropylphosphoramidite
This protocol outlines the phosphorylation of a protected serine derivative in solution.
Materials:
-
Protected serine derivative (e.g., Boc-Ser-OBzl)
-
Dibenzyl diisopropylphosphoramidite
-
1H-Tetrazole (activator)
-
Anhydrous Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source (e.g., H₂ gas balloon)
-
Methanol or other suitable solvent for hydrogenation
Procedure:
-
Phosphitylation:
-
Dissolve the protected serine derivative in anhydrous DCM under an inert atmosphere.
-
Add 1H-Tetrazole followed by the dropwise addition of Dibenzyl diisopropylphosphoramidite.
-
Stir the reaction at room temperature and monitor by TLC or NMR until the starting material is consumed.
-
-
Oxidation:
-
Cool the reaction mixture to 0°C.
-
Add m-CPBA portion-wise, maintaining the temperature at 0°C.
-
Stir for 30 minutes at 0°C and then allow to warm to room temperature.
-
Quench the reaction and purify the resulting dibenzyl-protected phosphotriester by column chromatography.
-
-
Deprotection:
-
Dissolve the purified phosphotriester in a suitable solvent like methanol.
-
Add Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon pressure) and stir vigorously until deprotection is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and concentrate the filtrate to obtain the deprotected phosphoserine derivative.
-
Mandatory Visualizations
Experimental Workflow
Caption: Comparative experimental workflows for phosphorylation.
Akt Signaling Pathway
Caption: Key phosphorylation events in the Akt signaling pathway.
Conclusion
The choice between this compound and Dibenzyl diisopropylphosphoramidite depends critically on the nature of the substrate and the desired deprotection strategy. This compound is highly effective for substrates that are stable to acidic conditions, offering a straightforward deprotection step that is often combined with cleavage from a solid support. Conversely, Dibenzyl diisopropylphosphoramidite is the reagent of choice for acid-sensitive molecules, where the milder conditions of hydrogenolysis are required for deprotection. Both reagents demonstrate high reactivity and are valuable tools in the synthesis of phosphorylated biomolecules. Researchers should consider the overall synthetic scheme and the stability of their target molecule when selecting the most appropriate phosphitylating agent.
References
Benchmarking Di-tert-butyl Diisopropylphosphoramidite: A Comparative Guide for Researchers
In the landscape of synthetic chemistry, particularly in the synthesis of oligonucleotides and phosphopeptides, the choice of phosphitylating agent is a critical determinant of yield, purity, and overall efficiency. Di-tert-butyl diisopropylphosphoramidite has emerged as a robust reagent for these applications, prized for its stability and reactivity. This guide provides an objective comparison of this compound against other common phosphitylating agents, supported by available data and experimental protocols to aid researchers, scientists, and drug development professionals in their selection process.
Performance Comparison of Phosphitylating Agents
The selection of a phosphitylating agent is often a trade-off between reactivity, stability, and the lability of the protecting groups. While direct quantitative comparisons under identical conditions are sparse in the literature, the following table summarizes the general characteristics and performance of this compound and its common alternatives.
| Phosphitylating Agent | Key Advantages | Key Disadvantages | Typical Applications |
| This compound | High stability, facilitating easier handling and storage. The tert-butyl protecting groups are readily removed under acidic conditions.[1][2] | The bulky tert-butyl groups can sometimes lead to steric hindrance with complex substrates. | Oligonucleotide synthesis[1], Phosphopeptide synthesis.[3] |
| Dibenzyl N,N-diisopropylphosphoramidite | Benzyl protecting groups can be removed by hydrogenolysis, offering an orthogonal deprotection strategy.[4] | Can be less stable than its tert-butyl counterpart. | Phosphorylation of serine-containing peptides.[4] |
| 2-Cyanoethyl N,N-diisopropylphosphoramidite | The β-cyanoethyl protecting group is easily removed by β-elimination under mild basic conditions.[5] | Can be more susceptible to side reactions if not handled carefully. | Standard in automated oligonucleotide synthesis.[6] |
| Phosphorochloridites | Highly reactive, leading to rapid reaction times.[7] | Very sensitive to moisture, often requiring fresh preparation before use. Can generate corrosive byproducts.[7] | General phosphorylation reactions where high reactivity is paramount. |
Experimental Protocols
The following protocols provide a general framework for phosphitylation reactions. Specific reaction times, temperatures, and purification methods may need to be optimized for different substrates.
General Protocol for Phosphitylation in Oligonucleotide Synthesis
This protocol outlines the key steps in a single coupling cycle during solid-phase oligonucleotide synthesis using a phosphoramidite (B1245037) reagent.
-
Deprotection (Detritylation): The 5'-hydroxyl protecting group (e.g., dimethoxytrityl, DMT) of the support-bound nucleoside is removed using a mild acid, such as trichloroacetic acid in dichloromethane (B109758).
-
Coupling: The phosphoramidite dissolved in an anhydrous solvent (e.g., acetonitrile) is activated by an activator (e.g., tetrazole) and added to the support-bound nucleoside. The coupling reaction forms a phosphite (B83602) triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion-mutant oligonucleotides.
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and a weak base.
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Protocol for the Synthesis of a Phosphopeptide using this compound
This protocol describes the "global phosphorylation" approach where the peptide is first synthesized and then phosphorylated on the solid support.
-
Peptide Synthesis: The peptide is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Phosphitylation: The resin-bound peptide is treated with this compound in the presence of an activator, such as 1H-tetrazole, in an anhydrous solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). The reaction is typically carried out at room temperature.
-
Oxidation: The resulting phosphite is oxidized to the stable phosphate using an oxidizing agent like tert-butyl hydroperoxide.
-
Deprotection and Cleavage: The peptide is cleaved from the resin, and all protecting groups (including the tert-butyl groups on the phosphate) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
Visualizing Workflows and Signaling Pathways
Experimental Workflow for Phosphoramidite-Based Synthesis
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using the phosphoramidite method.
Caption: A diagram of the phosphoramidite synthesis cycle.
EGFR Signaling Pathway and Phosphorylation
Phosphorylation is a key event in many cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell growth and proliferation, is heavily regulated by phosphorylation events. The diagram below illustrates a simplified EGFR signaling cascade leading to the activation of the MAPK pathway.
Caption: EGFR signaling cascade leading to MAPK activation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Di-tert-butyl N,N-diisopropylphosphoramidite | 137348-86-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. entegris.com [entegris.com]
Safety Operating Guide
Proper Disposal of Di-tert-butyl diisopropylphosphoramidite: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Di-tert-butyl diisopropylphosphoramidite, a common reagent in oligonucleotide synthesis. Adherence to these protocols is essential to mitigate risks to laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a fume hood. The use of appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, is mandatory when working with this compound.[1] In case of a spill, the material should be absorbed with an inert substance like vermiculite (B1170534) or dry sand, collected in a sealed container for disposal, and the affected area decontaminated with alcohol.[1] It is crucial to prevent the chemical from entering drains or waterways.[1]
Disposal Plan: Step-by-Step Deactivation and Disposal
The primary and recommended method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1] The reactive phosphoramidite (B1245037) moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.[1] This protocol is intended for the deactivation of small quantities of expired or unused solid waste or residues in empty containers.[1]
Experimental Protocol for Deactivation:
-
Dissolution: For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile (B52724). For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis.[1] The weak base facilitates hydrolysis and neutralizes any acidic byproducts.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]
-
Waste Collection: After the 24-hour reaction period, transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Quantitative Data for Deactivation Protocol
| Parameter | Specification | Purpose |
| Deactivating Agent | 5% Sodium Bicarbonate (NaHCO₃) aqueous solution | A weak base used to facilitate hydrolysis and neutralize acidic byproducts.[1] |
| Solvent | Anhydrous Acetonitrile (ACN) | To dissolve solid phosphoramidite waste or rinse empty containers.[1] |
| Ratio (Deactivating Agent to Phosphoramidite Solution) | 10-fold excess by volume | To ensure complete and thorough hydrolysis of the phosphoramidite.[1] |
| Reaction Time | Minimum of 24 hours | To allow for the complete hydrolysis reaction to occur.[1] |
| Temperature | Room Temperature | Standard condition for the deactivation reaction.[1] |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
General Chemical Waste Guidelines
It is imperative to segregate chemical wastes. Never mix different classes of chemical waste unless specifically instructed to do so by a qualified professional. At a minimum, acids, bases, halogenated solvents, and non-halogenated solvents should be stored separately.[4] All chemical waste containers must be in good condition, properly sealed, and clearly labeled with their contents.[5] Empty chemical containers should be triple rinsed with a suitable solvent before disposal; the rinsate must be collected and disposed of as hazardous waste.[4] For any questions or in case of uncertainty, always consult your institution's Chemical Hygiene Plan and contact your Environmental Health and Safety (EHS) office for guidance.[4]
References
Personal protective equipment for handling Di-tert-butyl diisopropylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Di-tert-butyl diisopropylphosphoramidite. Adherence to these guidelines is critical for ensuring laboratory safety and procedural success.
I. Safety and Handling
This compound is a key reagent in oligonucleotide synthesis.[1] While vital for research and development, it presents hazards that necessitate careful handling. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2]
1. Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is necessary.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect street clothing and skin. Closed-toe shoes are mandatory.
2. Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3]
3. Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3]
-
Minimize Inhalation: Avoid breathing vapors or mists.[3]
-
Hygienic Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is between 2-8°C.[1]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₃₂NO₂P | [1][2] |
| Molecular Weight | 277.38 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 0.879 g/mL at 25°C | [1] |
| Boiling Point | 85-90 °C at 0.2 mmHg | [1] |
| Refractive Index | n20/D 1.444 | [1] |
| Storage Temperature | 2-8°C | [1] |
| Flash Point | 113°C (235.4°F) - closed cup |
III. Operational Plan: General Protocol for Use in Oligonucleotide Synthesis
This compound is a phosphoramidite (B1245037) reagent used in the chemical synthesis of DNA and RNA.[1] The following is a generalized, step-by-step protocol for its use in solid-phase oligonucleotide synthesis via the phosphoramidite method.
1. Preparation:
- Ensure all reagents and solvents are anhydrous.
- Prepare the phosphoramidite solution in anhydrous acetonitrile (B52724) to the desired concentration.
- Set up the automated DNA/RNA synthesizer according to the manufacturer's instructions.
2. Synthesis Cycle (performed by an automated synthesizer):
- Step A: Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by treatment with an acid, typically trichloroacetic acid (TCA) in dichloromethane.
- Step B: Coupling: The prepared this compound solution is activated (e.g., with an azole catalyst) and then coupled to the free 5'-hydroxyl group of the support-bound nucleotide.[4] This reaction is rapid and highly efficient.[4]
- Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutations in the final oligonucleotide sequence.
- Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
3. Repetition:
- The four-step cycle (Deblocking, Coupling, Capping, Oxidation) is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.[4]
4. Cleavage and Deprotection:
- Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support.
- All protecting groups on the nucleobases and the phosphate backbone are removed, typically with a base such as ammonium (B1175870) hydroxide.
5. Purification:
- The final product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Unused Reagent: Dispose of unused or expired this compound as hazardous chemical waste. Do not pour down the drain.[3] It should be disposed of in a sealed, properly labeled container through an approved waste disposal plant.[3]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, sealed hazardous waste container for disposal.
-
Liquid Waste: Liquid waste from the synthesis process should be collected in a properly labeled, sealed container and disposed of as hazardous chemical waste, following all local, state, and federal regulations.
V. Workflow Diagram
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
